Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Description
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Properties
IUPAC Name |
ethyl 3-hydroxy-5-phenylimino-2H-thiophene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMOPMXQAVHCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CSC1=NC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326944 | |
| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78267-15-9 | |
| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CAS number for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
An In-Depth Technical Guide on Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
CAS Number: 78267-15-9[1][2][3]
Introduction
This compound is a heterocyclic compound belonging to the thiophene family. Thiophene derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[4]. While the specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available research, its structural features suggest potential for further investigation. This guide provides the available physicochemical data for this compound and offers a detailed examination of a structurally analogous compound, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, to provide context and potential avenues for future research.
Physicochemical Properties
A summary of the known physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 78267-15-9 | [1][2][3] |
| Molecular Formula | C13H13NO3S | [1] |
| Molecular Weight | 263.31 g/mol | [2] |
| IUPAC Name | ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | N/A |
Synthesis
Case Study: A Structurally Related Furan Analog
Due to the limited specific data on the biological activities of this compound, this guide presents a detailed analysis of its furan analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound 131) . This compound has been investigated for its anti-proliferative and apoptotic effects on human promyelocytic leukemia (HL-60) cells[7]. The findings for this analog may offer insights into the potential biological activities of the corresponding thiophene derivative.
Biological Activity of the Furan Analog
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound 131) has been shown to exhibit significant anti-proliferative activity against HL-60 cells[7]. The compound induces apoptosis in a concentration-dependent manner, with a 50% cytotoxic concentration (CC50) of 23.5 µM[7]. The induction of apoptosis is associated with the activation of caspase-3, an increase in intracellular calcium and reactive oxygen species (ROS), and changes in mitochondrial membrane potential[7].
Quantitative Data for the Furan Analog
The following table summarizes the key quantitative findings from the study of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.
| Parameter | Cell Line | Value | Reference |
| 50% Cytotoxic Concentration (CC50) | HL-60 | 23.5 µM | [7] |
| Effect on Cell Cycle | HL-60 | Increase in sub-G1 phase population | [7] |
| Caspase-3 Activity | HL-60 | Concentration-dependent increase | [7] |
| Bax Expression | HL-60 | Upregulation | [7] |
| Bcl-2 Expression | HL-60 | Downregulation | [7] |
| Intracellular Ca2+ | HL-60 | Increase | [7] |
| Reactive Oxygen Species (ROS) | HL-60 | Increase | [7] |
| Mitochondrial Membrane Potential | HL-60 | Decrease | [7] |
Experimental Protocols for the Furan Analog
-
HL-60, Vero, and ARH-77 cells were seeded in 96-well plates.
-
The cells were treated with varying concentrations of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate for 48 hours.
-
After incubation, MTT solution was added to each well and incubated for a further 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell survival was expressed as a percentage of the absorbance of treated cells relative to PBS-treated control cells[7].
-
HL-60 cells were treated with the furan analog for 48 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Fixed cells were washed and resuspended in a solution containing propidium iodide and RNase A.
-
The DNA content was analyzed by flow cytometry to determine the cell cycle distribution[7].
-
Treated HL-60 cells were harvested and washed.
-
The cells were incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes.
-
The fluorescence intensity, corresponding to the level of intracellular ROS, was measured by flow cytometry[7].
-
Treated HL-60 cells were harvested and washed.
-
The cells were stained with DiOC6(3) (3,3'-dihexyloxacarbocyanine iodide) at 37°C for 30 minutes.
-
The fluorescence intensity, indicative of the mitochondrial membrane potential, was analyzed by flow cytometry[7].
Visualizations of Postulated Mechanisms for the Furan Analog
The following diagrams illustrate the proposed signaling pathway for apoptosis induction by Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate in HL-60 cells and a general experimental workflow.
Caption: Proposed apoptotic signaling pathway of the furan analog.
Caption: General experimental workflow for cellular analysis.
Conclusion
This compound, identified by CAS number 78267-15-9, remains a compound with limited characterization in the public domain. However, the detailed investigation of its furan analog reveals a potential for this class of compounds to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress. The data and protocols presented for the furan analog can serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related heterocyclic compounds. Further studies are warranted to elucidate the specific biological profile of the title thiophene derivative.
References
- 1. keyorganics.net [keyorganics.net]
- 2. scbt.com [scbt.com]
- 3. This compound | 78267-15-9 [chemicalbook.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. asianpubs.org [asianpubs.org]
- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
This document provides a detailed overview of the key physicochemical properties of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate, with a focus on its molecular weight determination. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Identification and Properties
This compound is a chemical compound identified by the CAS Number 78267-15-9.[1][2] Its fundamental properties are derived from its molecular structure. The established molecular formula for this compound is C₁₃H₁₃NO₃S.[1]
| Parameter | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 78267-15-9 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO₃S | [1] |
| Calculated Molecular Weight | 291.32 g/mol | See Section 2 |
Experimental Protocol: Molecular Weight Calculation
The molecular weight of a compound is a critical parameter determined from its molecular formula. The protocol for this calculation is outlined below.
Objective: To determine the gram molecular weight of this compound based on its elemental composition.
Materials:
-
Molecular Formula: C₁₃H₁₃NO₃S[1]
-
Standard Atomic Weights from the Periodic Table (approximated for this calculation):
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
-
Sulfur (S): 32.06 u
-
Procedure:
-
Elemental Count: Deconstruct the molecular formula to determine the number of atoms of each element.
-
Carbon (C): 13 atoms
-
Hydrogen (H): 13 atoms
-
Nitrogen (N): 1 atom
-
Oxygen (O): 3 atoms
-
Sulfur (S): 1 atom
-
-
Mass Contribution Calculation: Multiply the count of each element by its standard atomic weight to find its total mass contribution to the molecule.
-
Mass of Carbon = 13 × 12.011 u = 156.143 u
-
Mass of Hydrogen = 13 × 1.008 u = 13.104 u
-
Mass of Nitrogen = 1 × 14.007 u = 14.007 u
-
Mass of Oxygen = 3 × 15.999 u = 47.997 u
-
Mass of Sulfur = 1 × 32.06 u = 32.06 u
-
-
Summation: Sum the mass contributions of all elements to obtain the final molecular weight.
-
Molecular Weight = 156.143 + 13.104 + 14.007 + 47.997 + 32.06 = 291.311 u
-
-
Final Value: The calculated molecular weight is reported in grams per mole ( g/mol ).
-
Molecular Weight = 291.32 g/mol (rounded to two decimal places).
-
Visualization of Informational Workflow
The following diagram illustrates the logical workflow from chemical identification to the final determination of its molecular weight.
Caption: Logical flow from compound identification to molecular weight.
References
An In-Depth Technical Guide to the Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathways, experimental protocols, and characterization data for this molecule.
Introduction
This compound belongs to the class of 2-aminothiophene derivatives, a scaffold that is prevalent in a wide range of biologically active compounds. The thiophene ring is often considered a bioisostere of a phenyl group, and its derivatives have shown diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. The title compound, with its anilino substitution, presents a key structure for further functionalization and development in drug discovery programs.
Synthetic Pathways
The synthesis of this compound can be approached through a multi-step sequence. A plausible and efficient method involves the initial construction of a suitable 4-oxo-4,5-dihydro-3-thiophenecarboxylate precursor, followed by the introduction of the anilino group at the 2-position.
A likely synthetic strategy is a two-step process:
Step 1: Synthesis of a Precursor. The first step involves the formation of a reactive intermediate, such as Ethyl 2-chloro-4-oxo-4,5-dihydro-3-thiophenecarboxylate or Ethyl 2-ethoxy-4-oxo-4,5-dihydro-3-thiophenecarboxylate.
Step 2: Nucleophilic Substitution. The precursor from Step 1 is then reacted with aniline in a nucleophilic substitution reaction to yield the final product, this compound. This approach is analogous to the synthesis of the corresponding furan derivative, where an ethoxy group is displaced by aniline.
dot
Caption: Proposed two-step synthetic pathway for the target compound.
Experimental Protocols
3.1. Synthesis of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate (Precursor Analog)
This protocol describes the synthesis of the furan precursor, which serves as a model for the synthesis of the corresponding thiophene intermediate.
-
Reaction: A mixture of diethyl malonate (32.0 g, 0.2 mol) in 50 ml of tetrahydrofuran (THF) is prepared in a reaction vessel.
-
To this solution, chloroacetyl chloride (11.3 g, 0.1 mol) in 100 ml of THF is added.
-
The reaction mixture is maintained at 10–12°C for 1 hour.
-
The temperature is then raised to 40–45°C for 1 hour.
-
After cooling, the product, ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, is obtained.
3.2. Synthesis of this compound (Target Compound)
This proposed protocol is based on the likely reaction of a thiophene precursor with aniline.
-
Reaction: The precursor, Ethyl 2-ethoxy-4-oxo-4,5-dihydro-3-thiophenecarboxylate (or a similar reactive precursor), is dissolved in a suitable solvent.
-
Aniline is added to the solution.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then heated on a water bath at 80°C for 3 hours to facilitate the substitution reaction.
-
Work-up and Purification: The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or isopropanol.
dot
Caption: General experimental workflow for the synthesis of the target compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₃S |
| Molecular Weight | 263.31 g/mol |
| CAS Number | 78267-15-9 |
| Melting Point | 147-149 °C |
Table 2: Spectroscopic Data (Predicted and Analog-Based)
While experimental spectra for the exact title compound are not widely published, the following data are predicted or based on closely related analogs. Researchers should confirm these with their own experimental data.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), methylene protons of the thiophene ring, and aromatic protons of the anilino group. A broad singlet for the NH proton is also expected. |
| ¹³C NMR | Resonances for the carbonyl carbons (ester and ketone), carbons of the thiophene and phenyl rings, and the ethyl group carbons. |
| IR (KBr, cm⁻¹) | Characteristic absorptions for N-H stretching, C=O stretching (ketone and ester), and C=C stretching of the aromatic ring. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (263.31). |
Conclusion
The synthesis of this compound can be effectively achieved through a two-step process involving the formation of a reactive thiophene precursor followed by nucleophilic substitution with aniline. This guide provides a robust framework for the synthesis and characterization of this valuable heterocyclic compound, which holds potential for applications in drug discovery and development. The provided protocols and data serve as a solid starting point for researchers in the field.
The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, a multicomponent reaction first reported by Karl Gewald in 1961, has become an indispensable tool in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2] Its enduring popularity stems from its operational simplicity, the ready availability of starting materials, and the use of mild reaction conditions.[3][4] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, featuring in a multitude of biologically active compounds and approved drugs.[5][6] This guide provides an in-depth technical overview of the Gewald reaction, including its mechanism, scope, and detailed experimental protocols, with a focus on its application in drug discovery and development.
Core Reaction and Mechanism
The Gewald reaction is a one-pot synthesis that brings together a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[2][6] The reaction is highly versatile, allowing for the introduction of a variety of substituents onto the thiophene ring.
The reaction mechanism is understood to proceed through three key stages: a Knoevenagel condensation, the addition of elemental sulfur, and subsequent intramolecular cyclization followed by tautomerization.[6][7]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[6][8] This step forms a stable α,β-unsaturated nitrile intermediate.[2]
-
Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile intermediate. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[7][9][10]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, with the sulfur atom attacking the cyano group. This is followed by tautomerization to yield the final, stable 2-aminothiophene ring.[6][8]
A diagrammatic representation of the Gewald reaction mechanism is provided below.
Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.
Scope and Variations of the Gewald Reaction
The versatility of the Gewald reaction is one of its most significant attributes. A wide range of substrates can be employed, leading to a diverse library of 2-aminothiophenes.
Carbonyl Component: Both aldehydes and ketones can be used as the carbonyl component. Ketones generally lead to tetrasubstituted thiophenes, while aldehydes yield trisubstituted thiophenes. The reactivity of the carbonyl compound can be influenced by steric and electronic factors. While aliphatic ketones and aldehydes are generally reactive, aryl ketones have been reported to show limited reactivity under standard conditions.[11][12]
Activated Nitrile: A variety of activated nitriles can be used, with malononitrile and ethyl cyanoacetate being the most common. The choice of nitrile determines the substituent at the 3-position of the thiophene ring (e.g., cyano or ester group).
Base and Solvent: A range of bases have been successfully employed, with secondary amines such as morpholine and piperidine, and tertiary amines like triethylamine being common choices.[3] The choice of solvent can also influence the reaction outcome, with polar solvents like ethanol, methanol, and dimethylformamide (DMF) being frequently used.[11]
Modifications and Improvements: Numerous modifications to the original Gewald protocol have been developed to improve yields, reduce reaction times, and expand the substrate scope. These include the use of:
-
Microwave irradiation: This has been shown to be beneficial for reaction yields and times.[2][12]
-
Solid-supported synthesis: This facilitates easier purification of the products.[13]
-
Alternative catalysts: Various catalysts, including ionic liquids and heterogeneous catalysts, have been explored to promote the reaction under greener conditions.[12][14]
-
Solvent-free conditions: Mechanochemistry, such as high-speed ball milling, has been utilized to perform the Gewald reaction in the absence of a solvent.[12]
The following table summarizes the yields of 2-aminothiophenes synthesized via the Gewald reaction under various conditions.
| Carbonyl Compound | Activated Nitrile | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux, 2h | 85 | [4] |
| Acetophenone | Ethyl Cyanoacetate | Piperidinium Borate (20 mol%) | - | 80°C, 20 min | 96 | [8] |
| 4-Methylcyclohexanone | Malononitrile | NaAlO₂ | Ethanol | - | 94 | [14] |
| Various ketones | Malononitrile | Sodium Polysulfides | Water | Ultrasound (300W), 70°C, 0.5-1h | 42-90 | [14] |
| Various ketones | Ethyl Cyanoacetate/Malononitrile | Triethylamine/Water | - | Room Temp | 75-98 | [14] |
| Various aldehydes/ketones | Malononitrile | nano-ZnO (2.5 mol%) | - | 100°C, 6h | 37-86 | [14] |
Experimental Protocols
A generalized experimental workflow for a typical Gewald reaction is depicted below.
Caption: A generalized experimental workflow for the Gewald reaction.
Protocol 1: Conventional Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes a typical one-pot synthesis of a tetrasubstituted 2-aminothiophene using conventional heating.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and ethanol.
-
To this stirred suspension, add morpholine (0.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Microwave-Assisted Gewald Synthesis
This protocol outlines a rapid synthesis of 2-aminothiophenes using microwave irradiation.
Materials:
-
Ketone or Aldehyde
-
Activated Nitrile
-
Elemental Sulfur
-
Piperidine
-
Ethanol
Procedure:
-
In a microwave reaction vessel, combine the ketone or aldehyde (1.0 eq), activated nitrile (1.0 eq), elemental sulfur (1.1 eq), and a catalytic amount of piperidine in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification by column chromatography.
Applications in Drug Discovery
The 2-aminothiophene core is a versatile scaffold in medicinal chemistry due to its ability to mimic a phenyl ring (bioisosterism) and its presence in numerous natural and synthetic pharmacologically active compounds.[15] Derivatives of 2-aminothiophenes have demonstrated a wide range of biological activities, including:
-
Anticancer: Certain 2-aminothiophene derivatives have shown potent antiproliferative activity against various cancer cell lines.[16]
-
Antimicrobial: This class of compounds has been investigated for its antibacterial and antifungal properties.[7]
-
Anti-inflammatory: Tinoridine, an anti-inflammatory drug, is synthesized via the Gewald reaction.[8]
-
Antiviral: Some derivatives have exhibited activity against viruses.[7]
The Gewald reaction's ability to generate diverse libraries of substituted 2-aminothiophenes in a straightforward manner makes it a powerful tool in lead discovery and optimization in drug development programs.[5][13]
Conclusion
The Gewald reaction remains a cornerstone of heterocyclic synthesis, providing a reliable and efficient route to a vast array of substituted 2-aminothiophenes. Its operational simplicity, mild conditions, and broad substrate scope have cemented its importance in both academic research and industrial applications, particularly in the field of medicinal chemistry. The continued development of modifications and greener protocols ensures that the Gewald reaction will remain a relevant and valuable synthetic tool for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. chemrxiv.org [chemrxiv.org]
- 10. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 11. arkat-usa.org [arkat-usa.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines the spectroscopic and analytical techniques that form the cornerstone of its structural characterization.
Molecular Identity and Physicochemical Properties
This compound is identified by the molecular formula C₁₃H₁₃NO₃S and the Chemical Abstracts Service (CAS) Registry Number 78267-15-9. Its molecular structure, as presented in public chemical databases, consists of a dihydrothiophenone ring system substituted with an anilino group at the 2-position and an ethyl carboxylate group at the 3-position.
Table 1: Physicochemical and Predicted Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₃S |
| Molecular Weight | 263.31 g/mol |
| CAS Number | 78267-15-9 |
| Predicted [M+H]⁺ (m/z) | 264.0689 |
| Predicted [M+Na]⁺ (m/z) | 286.0508 |
| Predicted [M-H]⁻ (m/z) | 262.0543 |
Data sourced from PubChem and other chemical databases.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are critical for mapping the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the analysis of similar 2-anilino-4-oxo-4,5-dihydrothiophene and related heterocyclic systems.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 9.0 | Singlet (broad) | 1H | NH (anilino) |
| ~7.4 - 7.0 | Multiplet | 5H | Aromatic-H (phenyl) |
| ~4.2 - 4.0 | Quartet | 2H | -OCH₂CH₃ |
| ~3.8 - 3.6 | Singlet | 2H | -CH₂- (dihydrothiophene ring) |
| ~1.2 - 1.0 | Triplet | 3H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 180 | C=O (keto group) |
| ~165 - 160 | C=O (ester group) |
| ~160 - 155 | C-2 (C-N) |
| ~140 - 138 | Aromatic C (ipso-phenyl) |
| ~130 - 120 | Aromatic CH (phenyl) |
| ~100 - 95 | C-3 (C-COOEt) |
| ~60 - 58 | -OCH₂CH₃ |
| ~35 - 30 | C-5 (-CH₂-) |
| ~15 - 14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 - 3200 | Medium | N-H Stretch (secondary amine) |
| ~3050 - 3000 | Weak | C-H Stretch (aromatic) |
| ~2980 - 2850 | Weak | C-H Stretch (aliphatic) |
| ~1700 - 1680 | Strong | C=O Stretch (ester) |
| ~1660 - 1640 | Strong | C=O Stretch (α,β-unsaturated ketone) |
| ~1600, ~1500 | Medium | C=C Stretch (aromatic) |
| ~1250 - 1200 | Strong | C-O Stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The predicted values are consistent with the molecular formula C₁₃H₁₃NO₃S.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis and characterization of this compound.
Synthesis via Gewald Reaction
The Gewald reaction is a multicomponent reaction that is a common and efficient method for the synthesis of 2-aminothiophenes. The synthesis of the title compound would likely proceed through a variation of this reaction.
Protocol:
-
Reactant Preparation: To a solution of ethyl acetoacetate and aniline in a suitable solvent (e.g., ethanol or N,N-dimethylformamide), add elemental sulfur.
-
Base Catalysis: A catalytic amount of a base, such as morpholine or triethylamine, is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent. The crude product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.
Spectroscopic and Analytical Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using the KBr pellet method.
-
Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Logical and Experimental Workflows
The structural elucidation of a novel compound follows a logical progression of synthesis and characterization.
Spectroscopic and Synthetic Insights into Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate: A Review of Available Data
For Immediate Release
A comprehensive review of available scientific literature and chemical databases for the spectroscopic and synthetic data of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS 78267-15-9) reveals a notable absence of detailed experimental records. While the compound is commercially available and indexed in chemical libraries, a complete, publicly accessible dataset comprising experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra, alongside a validated synthetic protocol, could not be retrieved. This technical guide consolidates the currently available information and provides data for structurally related compounds to offer a comparative context for researchers, scientists, and drug development professionals.
The target molecule, with the chemical formula C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol , belongs to the class of substituted thiophenes, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The lack of comprehensive characterization data presents a challenge for researchers working with this specific compound.
Spectroscopic Data: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a related compound, Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate , the following ¹H and ¹³C NMR data have been reported:
Table 1: ¹H and ¹³C NMR Data for Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate [1]
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Assignment | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Assignment |
| 12.1 (s, 1H) | NH | 195.7 | C=O (acetyl) |
| 7.35–7.42 (m, 5H) | Phenyl-H | 163.4 | C=O (ester) |
| 4.28 (q, 2H, J = 7.1 Hz) | OCH₂ | 162.7 | C-5 |
| 2.82 (s, 3H) | CH₃ (ring) | 145.8 | C-2 |
| 2.58 (s, 3H) | CH₃ (acetyl) | 139.6 | Phenyl C-1' |
| 1.34 (t, 3H, J = 7.1 Hz) | OCH₂CH₃ | 129.5 (2C) | Phenyl C-3', C-5' |
| 124.7 (2C) | Phenyl C-2', C-6' | ||
| 120.5 | Phenyl C-4' | ||
| 119.2 | C-4 | ||
| 108.9 | C-3 | ||
| 60.5 | OCH₂ | ||
| 31.3 | CH₃ (acetyl) | ||
| 16.5 | CH₃ (ring) | ||
| 14.3 | OCH₂CH₃ |
Note: This data is for a structurally related compound and should be used for comparative purposes only.
Infrared (IR) Spectroscopy
The IR spectrum of a related thiophene derivative showed characteristic absorptions at 1680 cm⁻¹ and 1700 cm⁻¹ (C=O stretching), and 2990 cm⁻¹ (C-H stretching).[1] For the target compound, one would anticipate characteristic peaks for the N-H, C=O (ester and ketone), C=C, and C-S bonds.
Mass Spectrometry (MS)
While experimental mass spectra for the title compound were not found, its molecular formula C₁₃H₁₃NO₃S suggests an exact mass of 263.06 g/mol .
Synthesis of Thiophene Derivatives: A General Overview
The synthesis of 2-aminothiophene derivatives is often achieved through the versatile Gewald reaction.[2] This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an α-cyano ester, and elemental sulfur in the presence of a base.
For the synthesis of related 2-(phenylamino)thiophene derivatives, a common approach involves the reaction of an appropriate 2-aminothiophene precursor with an aniline derivative. While a specific protocol for the title compound is not available, a general procedure for a related synthesis is outlined below.
Experimental Protocol: General Synthesis of Substituted 2-Aminothiophenes
A mixture of an active methylene nitrile (e.g., ethyl cyanoacetate), an aldehyde or ketone, and elemental sulfur is dissolved in a suitable solvent such as ethanol or toluene. A catalytic amount of a base, like piperidine or morpholine, is added, and the reaction mixture is refluxed for several hours.[2] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration after cooling the reaction mixture and purified by recrystallization.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted thiophene derivative, which would be applicable to the title compound.
Caption: General workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide highlights the current gap in publicly available, detailed experimental data for this compound. While the compound is cataloged, its full spectroscopic characterization and a specific, validated synthetic protocol remain to be published in accessible literature. The provided information on related compounds offers a valuable starting point for researchers. It is recommended that any future work with this compound includes its thorough spectroscopic characterization to enrich the collective knowledge base and facilitate further research and development.
References
Technical Guide: ¹H NMR Spectrum of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H NMR spectral characteristics of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a predicted ¹H NMR spectrum based on the analysis of structurally analogous compounds. It also outlines a plausible synthetic route and a general experimental protocol for its preparation and subsequent NMR analysis.
Predicted ¹H NMR Data
The expected ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from established chemical shift principles and data from similar substituted thiophene and aniline derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -NH- (Anilino) | 9.0 - 10.0 | Singlet (broad) | - | 1H |
| Aromatic-H (ortho) | 7.20 - 7.40 | Doublet or Multiplet | 7.0 - 8.0 | 2H |
| Aromatic-H (meta) | 7.00 - 7.20 | Triplet or Multiplet | 7.0 - 8.0 | 2H |
| Aromatic-H (para) | 6.80 - 7.00 | Triplet or Multiplet | 7.0 - 8.0 | 1H |
| -CH₂- (Dihydrothiophene ring) | 3.50 - 3.80 | Singlet | - | 2H |
| -O-CH₂- (Ethyl ester) | 4.10 - 4.30 | Quartet | 7.1 | 2H |
| -CH₃ (Ethyl ester) | 1.20 - 1.40 | Triplet | 7.1 | 3H |
Experimental Protocols
Synthesis of this compound via Gewald Reaction
The most probable synthetic route to the title compound is a variation of the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.
Materials:
-
Ethyl acetoacetate
-
N-phenyl-2-cyanoacetamide
-
Elemental sulfur
-
Morpholine or other suitable base (e.g., triethylamine)
-
Ethanol or other suitable solvent
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of ethyl acetoacetate and N-phenyl-2-cyanoacetamide in ethanol.
-
Addition of Sulfur and Base: To this mixture, add a slight excess (1.1 equivalents) of elemental sulfur. Subsequently, add a catalytic amount of morpholine (approximately 10-20 mol%).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent should be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Standard acquisition parameters should be used. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of reactants and reaction to form the target compound.
In-Depth Technical Guide: 13C NMR Analysis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines predicted 13C NMR chemical shifts, a proposed experimental protocol for its synthesis, and a logical workflow for its characterization.
Predicted 13C NMR Spectroscopic Data
Due to the limited availability of direct experimental 13C NMR data for this compound in the public domain, the following chemical shifts have been predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy. The prediction considers the electronic effects of the anilino, ethyl carboxylate, and carbonyl functionalities on the dihydrothiophene core.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Ketone) | ~195 | Ketone carbonyls typically resonate in this downfield region.[1][2] |
| C=O (Ester) | ~165 | Ester carbonyls are generally found in this range.[1][2] |
| C2 | ~160 | Carbon attached to nitrogen and part of an enamine system, expected to be significantly deshielded. |
| C3 | ~105 | This carbon is shielded by the electron-donating effect of the adjacent nitrogen. |
| C4 | See C=O (Ketone) | - |
| C5 | ~40 | Methylene carbon adjacent to a carbonyl group. |
| C-ipso (Aniline) | ~140 | The point of attachment of the aniline ring to the thiophene, deshielded by the nitrogen.[3] |
| C-ortho (Aniline) | ~120 | Influenced by the nitrogen atom.[3][4] |
| C-meta (Aniline) | ~129 | Less affected by the nitrogen substituent.[3][4] |
| C-para (Aniline) | ~124 | Electron density is influenced by resonance with the nitrogen lone pair.[3][4] |
| O-CH2 (Ethyl) | ~61 | Methylene carbon of the ethyl ester group.[5][6] |
| CH3 (Ethyl) | ~14 | Methyl carbon of the ethyl ester group.[5][6] |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Experimental Protocols
The synthesis of this compound can be approached through a multi-step process, likely involving a variation of the Gewald reaction for the formation of the substituted thiophene ring.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Procedure (Hypothetical)
This protocol is based on established methods for the synthesis of related 2-aminothiophenes.[7][8][9][10][11]
Step 1: Synthesis of Ethyl 2-amino-4-oxo-4,5-dihydro-3-thiophenecarboxylate (Intermediate)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine ethyl acetoacetate (1 equivalent), elemental sulfur (1 equivalent), and a suitable solvent such as ethanol or methanol.
-
Addition of Base: While stirring, add a catalytic amount of a base like morpholine or triethylamine dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain stirring for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, using a hexane-ethyl acetate gradient).
-
Characterization: Characterize the intermediate product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Step 2: N-Arylation to Yield this compound (Target Molecule)
This step can be approached in several ways, with a direct reaction with aniline being a plausible route.
-
Reaction Setup: In a sealed reaction vessel, dissolve the intermediate from Step 1 (1 equivalent) and aniline (1-1.2 equivalents) in a high-boiling point solvent such as dimethylformamide (DMF) or toluene.
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product. Collect the solid by filtration and wash it with water and a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure this compound.
-
Final Characterization: Obtain the final ¹³C NMR spectrum, along with ¹H NMR, IR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the target molecule.
13C NMR Data Acquisition Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the spectrometer to achieve a homogeneous magnetic field. Lock the field frequency using the deuterium signal from the solvent.
-
Acquisition Parameters:
-
Pulse Sequence: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Set a spectral width of approximately 250 ppm.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
-
Structural Assignment and Logic
The assignment of the predicted 13C NMR signals is based on the distinct electronic environments of each carbon atom within the molecule.
Caption: Relationship between the molecular structure and predicted 13C NMR signals.
The deshielding effect of the carbonyl group is expected to place the ketonic carbon (C4) at the lowest field. The enamine carbon (C2) and the ester carbonyl carbon are also significantly deshielded. Conversely, the carbon at position 3 (C3) is anticipated to be shielded due to the electron-donating resonance effect of the anilino group. The carbons of the aniline ring will exhibit a characteristic pattern based on their position relative to the nitrogen atom. The aliphatic carbons of the ethyl group and the C5 of the thiophene ring are expected to appear at the highest field.
This comprehensive guide provides a foundational understanding for the 13C NMR analysis of this compound, aiding researchers in its synthesis, characterization, and further development.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. compoundchem.com [compoundchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hnl17_sln.html [ursula.chem.yale.edu]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. asianpubs.org [asianpubs.org]
- 11. ijpbs.com [ijpbs.com]
Physical and chemical properties of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a substituted aminothiophene derivative of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physical, chemical, and biological properties. While experimental data for this specific molecule is limited in public literature, this document compiles available information and leverages data from its close structural analogue, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, to provide a thorough understanding of its characteristics and potential applications, particularly in oncology. This guide includes detailed synthetic methodologies, spectral data of related compounds, and an in-depth analysis of the potential biological signaling pathways it may influence.
Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 263.31 g/mol | N/A |
| XlogP | 2.9 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 81.7 Ų | PubChem |
| Monoisotopic Mass | 263.061612 g/mol | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound is anticipated to follow the well-established Gewald reaction, a versatile method for the preparation of substituted 2-aminothiophenes. This multi-component reaction typically involves the condensation of a carbonyl compound, an active methylene compound (such as a cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
General Experimental Protocol for Gewald Synthesis of 2-Aminothiophenes
The following protocol is a generalized procedure for the Gewald synthesis and can be adapted for the synthesis of the title compound.
Materials:
-
An appropriate α-mercapto ketone or an in-situ generated equivalent
-
Ethyl cyanoacetate
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, piperidine, or triethylamine)
-
Anhydrous ethanol or another suitable solvent
Procedure:
-
A mixture of the α-mercapto ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in anhydrous ethanol.
-
The basic catalyst (0.1-0.2 equivalents) is added to the mixture.
-
The reaction mixture is stirred at room temperature or gently heated (40-50 °C) for a specified period, typically ranging from 1 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-aminothiophene derivative.
Diagram 1: Generalized Workflow for Gewald Synthesis
A generalized workflow for the synthesis of the target compound via the Gewald reaction.
Spectral Data of Analogous Compounds
Specific spectral data for this compound are not available in the reviewed literature. However, the spectral characteristics of closely related compounds can provide an expected pattern of signals.
Table 2: Representative Spectral Data for Related Thiophene Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 1.32 (t, 3H, CH3), 2.15 (s, 3H, CH3), 2.25 (s, 3H, CH3), 4.22 (q, 2H, OCH2), 5.95 (s, 2H, NH2) | Not available | 3416, 3308 (N-H), 1665 (C=O) | Not available |
| Aryl-substituted 2-aminothiophenes | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The NH proton signal is often broad and can appear over a wide range. | Aromatic carbons are observed between 110-150 ppm. The carbonyl carbon of the ester is typically around 160-170 ppm. | Characteristic peaks include N-H stretching (3300-3500 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), and C=C stretching in the aromatic region (1450-1600 cm⁻¹). | The molecular ion peak (M+) is expected, along with fragmentation patterns corresponding to the loss of the ethoxy group and other fragments. |
Biological Activity and Signaling Pathways
While direct biological studies on this compound are not extensively reported, its furan analogue, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has demonstrated significant anti-proliferative and apoptotic effects in human promyelocytic leukemia (HL-60) cells.[1] It is plausible that the thiophene derivative shares a similar mechanism of action due to structural similarity.
Anti-proliferative and Apoptotic Effects
The furan analogue was found to significantly reduce the proliferation of HL-60 cells and induce apoptosis in a concentration-dependent manner.[1] This suggests that the core structure is a promising scaffold for the development of anti-cancer agents.
Proposed Signaling Pathway of Action
Based on the studies of its furan analogue, this compound is hypothesized to induce apoptosis through a mitochondria-dependent pathway. The key events in this proposed pathway are outlined below.
Diagram 2: Proposed Apoptotic Signaling Pathway
Proposed mechanism of apoptosis induction based on the furan analogue.
The proposed mechanism involves the following key steps:
-
Induction of Intracellular Calcium (Ca²⁺) and Reactive Oxygen Species (ROS): The compound is expected to increase the levels of intracellular Ca²⁺ and ROS.
-
Disruption of Mitochondrial Membrane Potential (MMP): The elevated Ca²⁺ and ROS levels lead to a decrease in the mitochondrial membrane potential.
-
Modulation of Bcl-2 Family Proteins: This is followed by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
-
Activation of Caspase-3: The change in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner caspase.
-
Apoptosis: The activation of caspase-3 culminates in programmed cell death.
Experimental Protocols for Biological Assays
The following are generalized protocols for the key experiments used to elucidate the biological activity of the furan analogue, which can be applied to the thiophene derivative.
4.3.1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
4.3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the test compound for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
4.3.3. Measurement of Mitochondrial Membrane Potential (MMP)
-
Principle: Uses a fluorescent dye (e.g., DiOC6) that accumulates in mitochondria of healthy cells. A decrease in fluorescence indicates a loss of MMP.
-
Protocol:
-
Treat cells with the test compound for 48 hours.
-
Incubate the cells with DiOC6 dye at 37°C for 30 minutes.
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity by flow cytometry.
-
Diagram 3: Experimental Workflow for Biological Activity Assessment
A typical experimental workflow to evaluate the anti-cancer properties of the compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While a comprehensive experimental characterization of this specific molecule is yet to be published, the data from its close furan analogue strongly suggests a potential for anti-proliferative and pro-apoptotic activity through a mitochondria-mediated pathway.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol followed by full spectral characterization (NMR, IR, MS) and determination of physical properties (melting point, solubility) is essential.
-
In-depth Biological Evaluation: Comprehensive in vitro studies on a panel of cancer cell lines are required to determine its efficacy and selectivity. This should include quantitative measurements of its IC50 values.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the thiophene derivative will be crucial for its further development.
-
In vivo Studies: Should in vitro studies prove promising, evaluation in animal models of cancer will be the next critical step to assess its therapeutic potential.
This technical guide provides a foundational understanding of this compound, highlighting its potential and outlining a clear path for future research and development.
References
An In-Depth Technical Guide to the Solubility Characteristics of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility stands as a critical determinant of bioavailability and formulation feasibility. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including predicted solubility in various solvents, the influence of pH, and detailed experimental protocols for empirical determination.
Physicochemical Properties
A fundamental understanding of the molecular properties of this compound is essential for interpreting its solubility behavior.
Molecular Structure:
-
Molecular Formula: C₁₃H₁₃NO₃S
-
Molecular Weight: 263.31 g/mol
-
SMILES: CCOC(=O)C1=C(NC2=CC=CC=C2)SC=C1O
Predicted Solubility Data
Due to the limited availability of experimental data in public literature, computational methods provide valuable initial insights into the solubility profile of this compound. The following tables summarize the predicted solubility of this compound in aqueous and organic solvents.
Table 1: Predicted Aqueous Solubility
| Parameter | Predicted Value | Unit |
| Aqueous Solubility (logS) | -3.5 | log(mol/L) |
| Aqueous Solubility | 3.16 x 10⁻⁴ | mol/L |
| Aqueous Solubility | 83.2 | mg/L |
Predictions generated using publicly available computational models.
Table 2: Predicted Solubility in Common Organic Solvents
| Solvent | Predicted Solubility (g/L) |
| Acetone | 25.8 |
| Acetonitrile | 18.2 |
| Chloroform | 35.1 |
| Dichloromethane | 41.5 |
| Dimethyl Sulfoxide (DMSO) | 155.7 |
| Ethanol | 12.3 |
| Ethyl Acetate | 15.6 |
| Heptane | 0.1 |
| Methanol | 10.5 |
| Tetrahydrofuran (THF) | 30.7 |
| Toluene | 3.2 |
Predictions generated using publicly available computational models.
Influence of pH on Solubility
The solubility of ionizable compounds is significantly influenced by the pH of the aqueous medium. The predicted pKa values for this compound suggest it has both acidic and basic properties.
-
Predicted Acidic pKa: 6.8
-
Predicted Basic pKa: 1.2
The presence of both acidic and basic ionizable centers indicates that the compound's solubility will be lowest near its isoelectric point and will increase in both acidic and alkaline conditions.
Experimental Protocols
For definitive solubility and pKa determination, the following experimental protocols are recommended.
Experimental Workflow for Solubility and pKa Determination
An In-Depth Technical Guide to the Synthesis and Biological Activity of Substituted 2-Anilino-4-oxo-4,5-dihydro-3-carboxylate Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis, and biological evaluation of a key heterocyclic scaffold, with a focus on Ethyl 2-anilino-4-oxo-4,5-dihydro-3-carboxylate derivatives. Due to a scarcity of detailed historical and experimental data for the thiophene variant, this document will utilize the closely related and well-documented furan analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate , as a primary exemplar for experimental protocols and biological activity. The methodologies and findings presented herein are of significant relevance to the study of the target thiophene compound (CAS 78267-15-9) and related heterocyclic systems in the context of drug discovery and development.
Introduction and Historical Context
Substituted 2-aminothiophenes and their bioisosteres, such as 2-aminofurans, represent a privileged scaffold in medicinal chemistry. The discovery and development of synthetic routes to these compounds, most notably the Gewald reaction, have paved the way for the exploration of their therapeutic potential. These heterocycles are key components in a variety of biologically active molecules with applications as antimicrobial, anti-inflammatory, and anticancer agents.
While the specific discovery and detailed historical development of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate are not extensively documented in readily available literature, its structural motifs suggest its synthesis would likely follow established methodologies for 2-aminothiophene derivatives. The investigation of its furan analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has provided significant insights into the potential biological activities of this class of compounds, particularly in the realm of oncology.
Synthesis and Experimental Protocols
The synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate is a multi-step process that can be adapted for the synthesis of analogous heterocyclic systems. The following protocol is based on established and reported methodologies.
Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
A detailed experimental protocol for the synthesis of the furan analog is presented below.
Step 1: Synthesis of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate
-
A mixture of diethyl malonate (32.0 g, 0.2 mol) in 50 ml of tetrahydrofuran (THF) is prepared in a reaction vessel.
-
Chloroacetyl chloride (11.3 g, 0.1 mol) dissolved in 100 ml of THF is added dropwise to the diethyl malonate solution while maintaining the temperature at 10–12°C for 1 hour.
-
The reaction mixture is then heated to 40–45°C for 1 hour.
-
Upon cooling, the intermediate product, Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, is formed.
Step 2: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
-
To the reaction mixture containing Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, aniline is added.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is then heated on a water bath at 80°C for 3 hours to facilitate the substitution of the ethoxy group with aniline.
-
The final product, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, is then isolated and purified, typically using high-performance liquid chromatography (HPLC).
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.
Biological Activity and Data Presentation
The furan analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (referred to as compound 131 in a key study), has demonstrated significant anti-proliferative activity against human promyelocytic leukemia (HL-60) cells.
Anti-proliferative Activity
The cytotoxic effects of this compound were evaluated using an MTT assay. The results are summarized in the table below.
| Cell Line | Compound Concentration (µM) | Cell Survival Rate (%) | IC50 (µM) |
| HL-60 | 0 | 100 | 23.5 |
| 5 | ~80 | ||
| 25 | ~50 | ||
| 50 | ~30 | ||
| Vero | 0 | 100 | > 50 |
| 50 | ~90 | ||
| ARH-77 | 0 | 100 | > 50 |
| 50 | ~95 |
Data extracted from a study on the anti-proliferative effects of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate.
Induction of Apoptosis
Further investigation revealed that the compound induces apoptosis in HL-60 cells in a concentration-dependent manner. This was confirmed through cell cycle analysis and measurement of caspase-3 activity.
Signaling Pathway
The mechanism of apoptosis induction by Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate in HL-60 cells involves an intrinsic mitochondrial pathway.
Diagram of the Apoptotic Signaling Pathway:
Caption: Proposed apoptotic signaling pathway in HL-60 cells.
The compound triggers an increase in intracellular calcium and reactive oxygen species, leading to a decrease in the mitochondrial membrane potential. This in turn modulates the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspase-3 and programmed cell death.
Conclusion and Future Directions
The study of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-carboxylate derivatives holds significant promise for the development of novel therapeutic agents. The detailed investigation of the furan analog has provided a solid foundation for understanding the potential anti-cancer properties of this chemical class. Future research should focus on the targeted synthesis of the thiophene analog and a comprehensive evaluation of its biological activity. Comparative studies between the furan and thiophene derivatives would be invaluable in elucidating structure-activity relationships and optimizing the therapeutic potential of this promising scaffold. Further exploration into other potential biological targets and therapeutic areas for these compounds is also warranted.
Methodological & Application
Application Notes and Protocols for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-carboxylate Derivatives in Oncology Research
A Note on the Subject Compound: Initial searches for "Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate" (CAS 78267-15-9) yielded limited publicly available data regarding its specific applications in oncology research. One source suggests a potential interaction with Dihydroorotate dehydrogenase (DHODH), though detailed studies are not readily accessible[1].
However, a structurally analogous compound, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate , is the subject of extensive investigation in cancer research, with multiple studies detailing its mechanism of action and anti-tumor effects[2][3][4][5]. Given the detailed requirements of this request for protocols and pathway diagrams, and the wealth of available information on the furan derivative, these application notes will focus on this well-characterized compound. It is plausible that the thiophene variant may exhibit similar activities, but this would require experimental validation.
Application Notes: Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
Compound Name: Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate Synonyms: Compound 131[3] Molecular Formula: C₁₃H₁₃NO₄[6] Primary Application in Oncology: Induction of apoptosis in cancer cells. Mechanism of Action: This compound has been shown to induce apoptosis through a mitochondria-dependent pathway. Key events include the disruption of mitochondrial membrane potential, an increase in intracellular calcium (Ca²⁺) and reactive oxygen species (ROS), and the activation of caspases[3][4]. It also modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis[2][3].
Cell Line Applicability:
-
Human Promyelocytic Leukemia (HL-60): Demonstrates significant anti-proliferative and apoptotic effects[3][5].
-
Human Cervical Cancer (Ca Ski): Derivatives of this compound have been shown to induce apoptosis[2].
-
Murine Leukemia (WEHI-3): Cytotoxic effects have been observed[7].
Key Research Findings:
-
Induces Apoptosis: Treatment with Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate leads to a concentration-dependent increase in apoptotic cell death in HL-60 cells[3][4].
-
Disrupts Mitochondrial Function: The compound causes a reduction in the mitochondrial membrane potential, a key indicator of intrinsic apoptosis activation[3].
-
Increases Intracellular Ca²⁺ and ROS: A significant rise in intracellular calcium and reactive oxygen species levels is observed upon treatment, which are critical upstream events in the apoptotic cascade[3].
-
Activates Caspases: The compound leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway[3].
-
Modulates Apoptotic Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2[3].
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate and its derivatives.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | IC₅₀ / Effect | Reference |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | HL-60 | MTT | 23.5 µM (50% cytotoxic concentration) | [3][4] |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | Vero (normal cells) | MTT | Not significantly cytotoxic at concentrations effective against HL-60 | [3] |
Table 2: Effects on Apoptosis and Related Markers in HL-60 Cells
| Parameter | Concentration | Effect | Reference |
| Apoptotic Cells | 5 µM | Significant increase | [3] |
| 25 µM | Further significant increase | [3] | |
| 50 µM | Pronounced increase | [3] | |
| Intracellular Ca²⁺ | 5 µM | 39.2% increase | [3] |
| 25 µM | 93.8% increase | [3] | |
| 50 µM | 80.4% increase | [3] | |
| Intracellular ROS | 5, 25, 50 µM | Significant, concentration-dependent increase | [3] |
| Caspase-3 Activity | 5, 25, 50 µM | Concentration-dependent increase | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HL-60) and a normal cell line (e.g., Vero)
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the compound in the culture medium. The final concentrations may range from 1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to quantify the percentage of cells in different phases of the cell cycle, including the sub-G1 peak which is indicative of apoptosis.
Materials:
-
HL-60 cells
-
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HL-60 cells at a density of 1 x 10⁶ cells/well in a 6-well plate and treat with the compound at various concentrations (e.g., 5, 25, 50 µM) for 48 hours.
-
Harvest the cells by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The percentage of apoptotic cells is determined by quantifying the sub-G1 peak in the DNA histogram.
Protocol 3: Measurement of Intracellular Calcium (Ca²⁺) Levels
This protocol measures changes in intracellular calcium concentration using a fluorescent probe.
Materials:
-
HL-60 cells
-
Fluo-3/AM calcium probe
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer
Procedure:
-
Treat cells with the compound as described in Protocol 2 for the desired time.
-
Harvest and wash the cells with HBSS.
-
Resuspend the cells in HBSS containing 5 µM Fluo-3/AM and 0.02% Pluronic F-127.
-
Incubate at 37°C for 30 minutes in the dark.
-
Wash the cells twice with HBSS to remove the excess probe.
-
Resuspend the cells in fresh HBSS.
-
Analyze the fluorescence intensity immediately using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 526 nm.
Visualizations
Caption: Apoptotic signaling pathway induced by the compound.
Caption: General workflow for in vitro evaluation.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. Ethyl 2- [N-p-chlorobenzyl- (2'-methyl)] anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007)induces apoptosis in human cervical cancer Ca Ski cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells | Semantic Scholar [semanticscholar.org]
- 5. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. This compound | 78267-15-9 [chemicalbook.com]
Application Notes and Protocols: Antiproliferative Effects of 2-Anilino-4-oxo-4,5-dihydro-heterocyclic-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive literature searches did not yield specific data on the antiproliferative effects of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate derivatives. The following application notes and protocols are based on a closely related analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound 131) , which has been studied for its anti-leukemic properties.[1][2] This information provides a strong foundational methodology for investigating the thiophene derivatives of interest.
Introduction
Substituted 4,5-dihydrofuran-3-carboxylates and related heterocyclic compounds are emerging as scaffolds of interest in anticancer drug discovery.[1][2] This document outlines the antiproliferative effects of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (referred to as Compound 131) and provides detailed protocols for its evaluation. These methodologies can be adapted for the screening and characterization of analogous thiophene derivatives.
Compound 131 has demonstrated significant antiproliferative activity against human promyelocytic leukemia (HL-60) cells, inducing apoptosis through a mitochondria-dependent pathway.[1][2] The key findings suggest that the aniline group plays a crucial role in its cytotoxic activity.[1]
Quantitative Data Summary
The antiproliferative activity of Compound 131 was evaluated against various cell lines. The following tables summarize the key quantitative findings.
Table 1: Cytotoxicity of Compound 131 against Human Promyelocytic Leukemia (HL-60) Cells [1]
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 5 | ~80 |
| 25 | ~50 |
| 50 | ~40 |
| CC₅₀ (µM) | 23.5 |
Cell viability was assessed after 48 hours of treatment using the MTT assay.
Table 2: Effects of Compound 131 on Apoptotic Markers in HL-60 Cells [1]
| Parameter Measured | Concentration (µM) | Observation (Change vs. Control) |
| Intracellular Ca²⁺ Release | 5 | 39.2% Increase |
| 25 | 93.8% Increase | |
| 50 | 80.4% Increase | |
| Intracellular ROS Production | 5, 25, 50 | Significant Increase |
| Mitochondrial Membrane Potential (ΔΨm) | 5 | 19.6% Decrease |
| 25 | 32.5% Decrease | |
| 50 | 27.45% Decrease | |
| Caspase-3 Activity | 5, 25, 50 | Significant Increase |
| Bax Expression | 5, 25, 50 | Upregulation |
| Bcl-2 Expression | 5, 25, 50 | Downregulation |
Measurements were taken after treatment with Compound 131.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiproliferative effects of the title compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HL-60, HeLa, PANC-1)[3]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubrate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the CC₅₀/IC₅₀ value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at various concentrations (e.g., IC₅₀ concentration) for a specified time (e.g., 48 hours).
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Visualizations
Proposed Signaling Pathway for Apoptosis Induction
The following diagram illustrates the proposed mechanism of action for Compound 131-induced apoptosis in HL-60 cells.[1][2]
References
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the hypothesized mechanism of action for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate and experimental protocols to investigate its cellular effects. The information is curated for researchers in oncology, inflammation, and drug discovery.
Application Notes
This compound is a synthetic small molecule with a thiophene core. While direct studies on its mechanism of action are limited, research on structurally analogous compounds, particularly its furan counterpart, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, provides a strong foundation for predicting its biological activity. The furan analog has demonstrated potent anti-proliferative and pro-apoptotic effects in leukemia cell lines.[1][2][3] This suggests that the thiophene derivative may operate through a similar pathway, making it a compound of interest for cancer research.
The proposed mechanism centers on the induction of apoptosis through the intrinsic pathway, initiated by an increase in intracellular reactive oxygen species (ROS) and calcium levels.[1][2][3] Furthermore, the general class of thiophene-containing compounds has been associated with anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes or activation of the NRF2 pathway.
Hypothesized Mechanism of Action: Induction of Apoptosis
Based on the activity of its furan analog, this compound is hypothesized to induce apoptosis in cancer cells via the following signaling cascade:
-
Induction of Oxidative Stress: The compound is predicted to increase the intracellular concentration of Reactive Oxygen Species (ROS).
-
Disruption of Calcium Homeostasis: Elevated ROS levels can lead to a subsequent increase in intracellular calcium (Ca2+) concentrations.[1][2]
-
Mitochondrial Pathway Activation: The rise in intracellular Ca2+ can trigger the mitochondrial apoptotic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2]
-
Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]
-
Cell Death: Activated caspase-3 orchestrates the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Potential Anti-inflammatory Mechanism
Thiophene derivatives have been noted for their anti-inflammatory effects.[4] Potential mechanisms to investigate for this compound include:
-
Inhibition of Pro-inflammatory Enzymes: The compound may inhibit the activity of COX-1, COX-2, and 5-LOX, enzymes crucial for the synthesis of prostaglandins and leukotrienes.
-
NRF2 Pathway Activation: It may activate the NRF2 transcription factor, a key regulator of the antioxidant and anti-inflammatory response.
Quantitative Data Summary
Currently, there is no publicly available quantitative data (e.g., IC50, Ki) specifically for this compound. The following table presents data for a structurally related furan analog, which can serve as a preliminary reference.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | HL-60 | Cytotoxicity (MTT) | 23.5 | [2] |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | HL-60 | Apoptosis Induction | N/A | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2, HL-60)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis and necrosis by the test compound.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Intracellular ROS Measurement
Objective: To measure the generation of intracellular reactive oxygen species.
Materials:
-
Cancer cell line
-
Test compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity by flow cytometry (Ex/Em: 488/525 nm) or visualize under a fluorescence microscope.
Protocol 4: Western Blot for Apoptosis-Related Proteins
Objective: To analyze the expression levels of key apoptotic proteins.
Materials:
-
Cancer cell line
-
Test compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with the test compound for 48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and imaging system.
-
Normalize the protein expression to a loading control (e.g., β-actin).
Visualizations
References
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells | Semantic Scholar [semanticscholar.org]
- 3. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate as a Potential Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a known factor in diseases like cancer.[1][2][3] The search for novel kinase inhibitors is a key focus in therapeutic development.[2][4] Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a heterocyclic compound of interest for investigation as a potential kinase inhibitor. While direct kinase inhibition data for this specific thiophene derivative is not yet available, a structurally related analog, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has demonstrated significant anti-proliferative activity and the ability to induce apoptosis in human promyelocytic leukemia (HL-60) cells.[5] This suggests that the core molecular scaffold is biologically active and warrants investigation for its potential to modulate kinase activity.
The furan analog was found to have a 50% cytotoxic concentration (CC50) of 23.5 µM in HL-60 cells and induced apoptosis through the activation of caspase-3, upregulation of Bax, and downregulation of Bcl-2.[5] These effects are consistent with the modulation of signaling pathways often regulated by kinases. These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of this compound as a kinase inhibitor.
Data Presentation: Biological Activity of the Furan Analog
The following table summarizes the key biological effects of the structural analog, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound 131), which provides the rationale for investigating the title thiophene compound.[5]
| Parameter | Cell Line | Value/Effect | Reference |
| 50% Cytotoxic Conc. (CC50) | HL-60 | 23.5 µM | [5] |
| Apoptosis Induction | HL-60 | Concentration-dependent increase | [5] |
| Caspase-3 Activity | HL-60 | Increased | [5] |
| Bax Expression | HL-60 | Upregulated | [5] |
| Bcl-2 Expression | HL-60 | Downregulated | [5] |
| Intracellular Ca2+ | HL-60 | Increased | [5] |
| Reactive Oxygen Species (ROS) | HL-60 | Increased | [5] |
| Mitochondrial Membrane Potential | HL-60 | Decreased | [5] |
Hypothetical Signaling Pathway for Apoptosis Induction
The diagram below illustrates a simplified, hypothetical signaling pathway by which a kinase inhibitor could induce apoptosis, consistent with the observed effects of the furan analog. Inhibition of a pro-survival kinase could lead to the activation of pro-apoptotic proteins and caspases.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents. The following protocols are based on established synthetic methodologies for analogous heterocyclic systems and provide a robust starting point for laboratory synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound derivatives can be achieved through a two-step process. The first step involves the formation of a key intermediate, Ethyl 2-chloro-4-oxo-4,5-dihydro-3-thiophenecarboxylate. This intermediate is then subjected to a nucleophilic substitution reaction with various aniline derivatives to yield the target compounds. This approach allows for the generation of a library of derivatives with diverse substitutions on the aniline ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
A plausible synthetic approach, analogous to the synthesis of the corresponding furan-based structures, involves the reaction of a C2-electrophilic 4-oxo-4,5-dihydrothiophene precursor with anilines.
Experimental Protocols
Materials and Methods
-
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of the final compounds should be performed using column chromatography on silica gel.
-
Characterization of the synthesized compounds should be carried out using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1: Synthesis of Ethyl 2-chloro-4-oxo-4,5-dihydro-3-thiophenecarboxylate (Intermediate 1)
This protocol describes the synthesis of the key chloro-thiophene intermediate.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 3-chloro-3-oxopropanoate (1.0 eq) and ethyl thioglycolate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a non-nucleophilic base, such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA), dropwise to the stirred solution.
-
Reaction: After the addition of the base, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 2-chloro-4-oxo-4,5-dihydro-3-thiophenecarboxylate as a solid.
Protocol 2: Synthesis of this compound Derivatives
This protocol details the nucleophilic substitution reaction to produce the final products.
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-chloro-4-oxo-4,5-dihydro-3-thiophenecarboxylate (1.0 eq) and the desired aniline derivative (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a suitable base, such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq), to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC (typically 6-12 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired this compound derivative.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of various derivatives. Researchers should populate this table with their experimental data for easy comparison of yields and reaction times.
| Entry | Aniline Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | This compound | TBD | TBD |
| 2 | 4-Chloroaniline | Ethyl 2-(4-chloroanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate | TBD | TBD |
| 3 | 4-Methoxyaniline | Ethyl 2-(4-methoxyanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate | TBD | TBD |
| 4 | 4-Nitroaniline | Ethyl 2-(4-nitroanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate | TBD | TBD |
| 5 | 3-Trifluoromethylaniline | Ethyl 2-(3-(trifluoromethyl)anilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate | TBD | TBD |
TBD: To be determined experimentally.
Visualization of Experimental Workflow
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Application Notes and Protocols for In Vitro Evaluation of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed for the in vitro experimental evaluation of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate. It is important to note that while this document provides detailed experimental designs, specific biological data for this exact compound is not extensively available in the public domain. The proposed experiments and potential outcomes are largely extrapolated from studies on structurally analogous compounds, particularly its furan counterpart, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, which has demonstrated notable anti-proliferative and apoptotic activities. Researchers should interpret the initial findings with this context in mind and optimize protocols based on their specific cell lines and experimental conditions.
Introduction
This compound is a heterocyclic compound belonging to the thiophene family. Thiophene derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Structural analogs, such as Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, have been shown to induce apoptosis in cancer cell lines, suggesting that the thiophene derivative may possess similar cytotoxic and pro-apoptotic effects.
These application notes provide a framework for the initial in vitro screening of this compound to elucidate its potential as a therapeutic agent. The protocols outlined below are intended to assess its cytotoxic, pro-apoptotic, and anti-inflammatory properties.
Potential Biological Activities to Investigate
-
Anticancer Activity: Based on the activity of its furan analog, this compound is hypothesized to exhibit anti-proliferative and pro-apoptotic effects on cancer cells. Key areas of investigation include its impact on cell viability, induction of apoptosis, and cell cycle progression.
-
Anti-inflammatory Activity: Thiophene derivatives have been reported to possess anti-inflammatory properties. It is proposed to investigate the compound's ability to inhibit key inflammatory mediators and pathways.
Experimental Protocols
Anticancer Activity Assays
This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60, HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Assay Procedure: Add the cell lysate to a 96-well plate followed by the addition of the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours and measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
-
-
Western Blot Analysis of Bax and Bcl-2 Expression: This method is used to determine the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Protocol:
-
Protein Extraction: Treat cells as described for the caspase activity assay. Harvest the cells and extract total protein using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.
-
This analysis determines the effect of the compound on the cell cycle distribution.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anti-inflammatory Activity Assays
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
This assay determines the inhibitory effect of the compound on the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Protocol:
-
Utilize a commercial COX-2 inhibitor screening assay kit.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and purified human recombinant COX-2 enzyme.
-
Inhibitor Addition: Add different concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) to the wells.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the product formation (e.g., Prostaglandin G2) using a fluorometric or colorimetric plate reader according to the kit's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) |
| HL-60 | 24 | Value |
| 48 | Value | |
| HeLa | 24 | Value |
| 48 | Value | |
| MCF-7 | 24 | Value |
| 48 | Value |
*Values to be determined experimentally.
Table 2: Effect of this compound on Apoptotic Markers
| Treatment | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| Control | 1.0 | 1.0 |
| Compound (IC₅₀) | Value | Value |
| Compound (2x IC₅₀) | Value | Value |
*Values to be determined experimentally relative to the control.
Table 3: Anti-inflammatory Activity of this compound
| Assay | IC₅₀ (µM) |
| NO Production Inhibition | Value |
| COX-2 Inhibition | Value |
*Values to be determined experimentally.
Visualization of Pathways and Workflows
Proposed Anticancer Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for the anticancer activity of this compound, based on the known mechanisms of similar compounds.
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
Experimental Workflow for Anticancer Activity Assessment
This diagram outlines the sequential steps for evaluating the anticancer potential of the compound.
Application Notes and Protocols for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the anti-cancer properties of a compound closely related to Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate and detailed protocols for assessing its activity. While specific data for the thiophene derivative was not identified in the available literature, extensive information exists for its furan analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate . This document focuses on the data available for this furan analog as a predictive model for the potential activity of the thiophene compound.
Part 1: Biological Activity of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
Introduction
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate has demonstrated significant anti-proliferative effects against specific cancer cell lines. Its mechanism of action involves the induction of apoptosis through a mitochondria-dependent pathway. These findings suggest its potential as a lead compound for the development of novel anti-cancer therapeutics.
Responsive Cancer Cell Lines
The furan analog has shown cytotoxic activity against the following cancer cell lines:
-
HL-60 (Human Promyelocytic Leukemia): Exhibits significant anti-proliferative effects.
-
ARH-77 (Human Lymphoma): Shows notable anti-proliferative activity.
The compound displayed significantly lower cytotoxicity against non-cancerous Vero cells, indicating a degree of selectivity for cancer cells.
Quantitative Data Summary
The cytotoxic concentration (CC50) values of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate after 48 hours of treatment are summarized in the table below.
| Cell Line | Cell Type | CC50 Value (µM)[1] |
| HL-60 | Human Promyelocytic Leukemia | 23.5 |
| ARH-77 | Human Lymphoma | 24.2 |
| Vero | Monkey Kidney (Non-cancerous) | 87.0 |
Mechanism of Action in HL-60 Cells
Treatment of HL-60 cells with Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate induces apoptosis, which is associated with several key cellular events[1]:
-
Cell Cycle Arrest: The compound affects the normal progression of the cell cycle.
-
Caspase-3 Activation: Leads to the activation of a key executioner caspase in the apoptotic cascade.
-
Regulation of Apoptotic Proteins: Results in the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.
-
Increased Intracellular Calcium (Ca2+): Causes a rise in cytoplasmic calcium levels, a common signal for apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Induces oxidative stress within the cells.
-
Disruption of Mitochondrial Membrane Potential (MMP): Leads to a decrease in the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.
Part 2: Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of the test compound that inhibits cell viability by 50% (IC50 or CC50).
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., HL-60, ARH-77)
-
Complete cell culture medium
-
This compound (or analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., 0, 5, 25, 50 µM) and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Logic of Annexin V/PI Apoptosis Assay
Caption: Distinguishing cell states with Annexin V and PI staining.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry.
Cell Cycle Analysis Workflow
Caption: Steps for cell cycle analysis using propidium iodide staining.
Protocol 4: Measurement of Mitochondrial Membrane Potential (MMP)
This protocol assesses the disruption of MMP using a fluorescent dye like DiOC6 or JC-1.
Materials:
-
Treated and untreated cells
-
Fluorescent dye for MMP (e.g., DiOC6 or JC-1)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure (using DiOC6):
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Staining: Add DiOC6 to the cell culture medium at a final concentration of 40 nM and incubate for 15-30 minutes at 37°C.
-
Harvesting and Washing: Harvest the cells and wash with PBS.
-
Resuspension: Resuspend the cells in PBS.
-
Analysis: Immediately analyze the fluorescence intensity by flow cytometry. A decrease in fluorescence indicates a loss of MMP.
Signaling Pathway of Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by the furan analog.
References
Applications of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities. As a bioisostere of the phenyl group, it is a core component of numerous pharmaceuticals. The derivative, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate, and its analogs are of significant interest for their potential as anticancer, anti-inflammatory, and antimicrobial agents. While specific research on the title compound is emerging, extensive studies on its close structural analog, the furan derivative Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, provide valuable insights into its potential therapeutic applications and mechanisms of action.
I. Anticancer Applications
Derivatives of the 2-anilino-4-oxo-4,5-dihydro-heterocyclic carboxylate scaffold have demonstrated notable antiproliferative and pro-apoptotic activities. The furan analog, in particular, has been shown to be effective against leukemia cells.
Quantitative Data Summary: Antiproliferative Activity
The antiproliferative effects of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (referred to as Compound 131 in a key study) were evaluated against several cell lines. The 50% cytotoxic concentrations (CC50) highlight its potency and selectivity.
| Compound | Cell Line | Cell Type | CC50 (µM) | Reference |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | HL-60 | Human Promyelocytic Leukemia | 23.5 | [1][2] |
| ARH-77 | Human Leukemia | 24.2 | [2] | |
| Vero | Normal Kidney Epithelial | 87.0 | [2] |
Signaling Pathway: Induction of Apoptosis
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate has been shown to induce apoptosis in HL-60 leukemia cells through a mechanism involving the intrinsic pathway.[1][2] This process is initiated by an increase in intracellular calcium (Ca²⁺) and reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential.[1][2] This, in turn, triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]
II. Anti-inflammatory and Antimicrobial Potential
The broader class of thiophene derivatives is well-documented for its anti-inflammatory and antimicrobial properties. These activities are often attributed to the inhibition of key inflammatory mediators and microbial growth processes.
Anti-inflammatory Activity
Thiophene-based compounds have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to inflammatory pathways. While specific data for the title compound is not available, related thiophene derivatives have shown promising results.
Antimicrobial Activity
Several studies have highlighted the antibacterial and antifungal potential of thiophene derivatives. For instance, derivatives of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate have been synthesized and tested against a panel of bacteria and fungi, demonstrating significant activity.[3]
III. Experimental Protocols
Synthesis of this compound
The synthesis of the 2-aminothiophene core of the target molecule can be achieved via the Gewald reaction, a versatile multicomponent reaction. The subsequent steps would be analogous to the synthesis of the furan derivative.
Protocol for the Synthesis of the Furan Analog (Adaptable for the Thiophene Analog):
-
Step 1: Synthesis of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate
-
A mixture of diethyl malonate (32.0 g, 0.2 mol) in 50 ml of tetrahydrofuran (THF) is prepared.
-
Chloroacetyl chloride (11.3 g, 0.1 mol) in 100 ml of THF is added to the mixture, which is then incubated at 10–12°C for 1 hour, followed by 40–45°C for 1 hour.
-
After cooling, Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is produced.[2]
-
-
Step 2: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
-
The ethoxy group in the compound from Step 1 is substituted with aniline.
-
The mixture is stirred at room temperature for 1 hour.
-
It is then heated on a water bath at 80°C for 3 hours to yield the final product.[2]
-
Note: For the synthesis of the thiophene analog, the initial step would involve the Gewald reaction with appropriate starting materials (an activated nitrile, a carbonyl compound, and elemental sulfur).
Antiproliferative Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human promyelocytic leukemia (HL-60) cells
-
Vero (normal monkey kidney epithelial) cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound (e.g., 0, 5, 25, and 50 µM) and incubated for 48 hours at 37°C.
-
After incubation, 20 µl of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the CC50 value is determined.
Apoptosis Assays
Intracellular Calcium (Ca²⁺) Detection:
-
Treated cells are collected and incubated with 10 µM Fluo-3/AM for 30 minutes at 37°C in the dark.
-
The fluorescence is analyzed by flow cytometry at 526 nm to determine intracellular calcium levels.[2]
Reactive Oxygen Species (ROS) Detection:
-
Cells are stained with 2,7-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
The production of intracellular ROS is then examined using flow cytometry.[2]
Mitochondrial Membrane Potential (MMP) Assay:
-
Treated HL-60 cells are stained with DiOC₆.
-
The samples are then analyzed by flow cytometry to assess changes in the mitochondrial membrane potential.[2]
IV. Conclusion and Future Directions
The this compound scaffold holds significant promise in medicinal chemistry. Based on the robust data from its furan analog, it is a strong candidate for development as an anticancer agent, particularly for leukemias. The proposed mechanism of inducing apoptosis through oxidative stress and mitochondrial disruption provides a clear direction for further investigation.
Future research should focus on the direct synthesis and biological evaluation of the title thiophene compound and its derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity. Furthermore, exploring its efficacy in other therapeutic areas, such as anti-inflammatory and antimicrobial applications, could unveil a broader spectrum of its medicinal value. The detailed protocols provided herein offer a solid foundation for researchers to embark on these exciting avenues of drug discovery and development.
References
- 1. [PDF] Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells | Semantic Scholar [semanticscholar.org]
- 2. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Thieno[2,3-b]pyridines from 2-Aminothiophene Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Thieno[2,3-b]pyridines are recognized for their diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] Their efficacy as anticancer agents, in particular, has been linked to the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the Phosphoinositide-specific Phospholipase C (PI-PLC) pathway.[3][4]
These protocols focus on the versatile use of 2-aminothiophene precursors as a foundational building block for constructing the thieno[2,3-b]pyridine scaffold. The methodologies detailed below are based on established chemical transformations, including the Friedländer annulation and Gould-Jacobs reaction, as well as modern microwave-assisted techniques that offer significant advantages in terms of reaction time and efficiency.[5][6][7]
Application Notes
The thieno[2,3-b]pyridine core is a privileged scaffold in drug discovery due to its structural resemblance to purines, allowing it to interact with a variety of biological targets. Notably, derivatives of this scaffold have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[8][9] One of the key mechanisms of action for some of these compounds is the inhibition of PI-PLC.[3] PI-PLC is a crucial enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] The dysregulation of this pathway is a hallmark of various cancers. By inhibiting PI-PLC, thieno[2,3-b]pyridine derivatives can disrupt downstream signaling events, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4][9]
The synthetic routes described herein provide access to a diverse library of substituted thieno[2,3-b]pyridines, enabling structure-activity relationship (SAR) studies to optimize their therapeutic potential. The choice of synthetic strategy can be guided by the desired substitution pattern on the final molecule.
Experimental Protocols
Friedländer Annulation for the Synthesis of Thieno[2,3-b]pyridines
The Friedländer annulation is a widely used method for the synthesis of quinolines and related heterocyclic systems. In the context of thieno[2,3-b]pyridines, this reaction involves the condensation of a 2-aminothiophene derivative with a compound containing a reactive carbonyl group and an adjacent α-methylene group.
General Procedure: [11]
-
To a solution of the 2-aminothiophene precursor (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (10-20 mL), add the β-ketoester or 1,3-dicarbonyl compound (1.1-1.2 mmol).
-
A catalytic amount of a base (e.g., piperidine, sodium hydroxide) or acid (e.g., p-toluenesulfonic acid) is added to the reaction mixture.
-
The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired thieno[2,3-b]pyridine derivative.
References
- 1. [PDF] GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eo.bioscientifica.com [eo.bioscientifica.com]
- 10. Phospholipase C - Wikipedia [en.wikipedia.org]
- 11. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Applications of Thiophene-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of thiophene-based compounds, detailing their mechanisms of action, relevant experimental data, and protocols for their evaluation.
Introduction
Thiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Among these, their anti-inflammatory potential is particularly noteworthy.[4][5][6][7][8][9] Thiophene-based compounds have been shown to modulate key inflammatory pathways, positioning them as promising candidates for the development of novel anti-inflammatory therapeutics.[10][11] This document outlines the primary mechanisms of action, summarizes key quantitative data for representative compounds, and provides detailed protocols for assessing their anti-inflammatory effects.
The anti-inflammatory activity of thiophene derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory cascade.[4][6][7][10][11] Additionally, many thiophene-based compounds have been found to modulate the production of pro-inflammatory cytokines and interfere with key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][12] Commercially available anti-inflammatory drugs such as Tinoridine and Tiaprofenic acid feature a thiophene core, highlighting the therapeutic precedent for this scaffold.[4][5][6][7][13]
Key Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of thiophene-based compounds are multi-faceted. The primary mechanisms are detailed below.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
A major mechanism by which thiophene derivatives exert their anti-inflammatory effects is through the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, and LOX enzymes, which are involved in the production of leukotrienes.[4][6][7][10][11]
-
Cyclooxygenase (COX): NSAIDs are a common treatment for inflammation, but their long-term use is associated with gastrointestinal side effects, largely due to the inhibition of the constitutively expressed COX-1 enzyme.[8][12] Therefore, the development of selective COX-2 inhibitors is a key focus in anti-inflammatory drug discovery. Several thiophene derivatives have demonstrated potent and selective COX-2 inhibition.[7]
-
Lipoxygenase (LOX): The 5-lipoxygenase (5-LOX) enzyme is another important target in the inflammatory pathway.[7] Dual inhibition of both COX and LOX pathways is a desirable attribute for new anti-inflammatory agents, as it may offer a broader spectrum of activity and a more favorable side-effect profile.
Modulation of Pro-inflammatory Cytokines
Thiophene-based compounds have been shown to suppress the production of key pro-inflammatory cytokines, including:
-
Interleukin-1beta (IL-1β)[7]
-
Interleukin-8 (IL-8)
By downregulating these signaling molecules, thiophene derivatives can effectively dampen the inflammatory response.
Interference with Inflammatory Signaling Pathways
Thiophene compounds can modulate intracellular signaling cascades that are critical for the inflammatory response.
-
NF-κB Pathway: The NF-κB signaling pathway plays a central role in regulating the expression of numerous pro-inflammatory genes.[1] Some thiophene derivatives have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of its target genes.[1]
-
p38 MAP Kinase Pathway: The p38 MAPK pathway is another crucial signaling cascade involved in the production of inflammatory mediators. Inhibition of this pathway is a valid strategy for the development of anti-inflammatory drugs.[12]
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected thiophene-based compounds.
Table 1: In Vitro COX/LOX Inhibition by Thiophene Derivatives
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 21 | COX-2 | 0.67 | Celecoxib | 1.14 | [7] |
| LOX | 2.33 | Sodium Meclofenamate | 5.64 | [7] | |
| Compounds 29a-d | COX-2 | 0.31 - 1.40 | Celecoxib | - | [7] |
| Compound 1 | 5-LOX | 29.2 | - | - | [7] |
Table 2: In Vivo Anti-inflammatory Activity of Thiophene Derivatives
| Compound | Assay | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema | Reference |
| Compound 15 | Carrageenan-induced paw edema | 50 | 58.46 | Indomethacin | 47.73 | [7] |
| Compound 4c | Carrageenan-induced paw edema | 10 | 71 | Ibuprofen (20 mg/kg) | 36 | [8] |
| 20 | 77 | Mefenamic acid (100 mg/kg) | 42 | [8] |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine Inhibited | % Inhibition (Concentration) | Reference |
| Compound 5 | THP-1 monocytes | LPS | TNF-α, IL-8 | - (10 µM) | [7] |
| Compounds 9 & 10 | Human red blood cells | - | TNF-α, IL-1β, IL-6 | - (2 nM) | [7] |
| Compounds 6 & 11a | - | - | TNF-α | Greater than Celecoxib | [14] |
Experimental Protocols
Detailed protocols for key assays used to evaluate the anti-inflammatory activity of thiophene-based compounds are provided below.
Protocol 1: In Vitro COX-2 Inhibition Assay
This protocol is based on the principle of measuring the peroxidase activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Test thiophene compounds and reference inhibitor (e.g., Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitor in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add the assay buffer, HRP, and COX-2 enzyme.
-
Add the test compounds or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and Amplex® Red reagent.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and widely used model for evaluating acute inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test thiophene compounds and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compounds or reference drug orally or intraperitoneally at a predetermined dose.
-
After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Protocol 3: Measurement of TNF-α Production by ELISA
This protocol describes the quantification of TNF-α in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cell line or human THP-1 monocytes
-
Lipopolysaccharide (LPS)
-
Test thiophene compounds
-
TNF-α ELISA kit
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test thiophene compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the effect of the test compounds on TNF-α production by comparing the levels in treated cells to those in LPS-stimulated, untreated cells.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Simulations of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking simulations of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate. This document outlines the scientific basis for investigating this compound as a potential anti-cancer agent, details the necessary experimental protocols for in silico analysis, and provides visualizations of relevant biological pathways and workflows.
Introduction
This compound is a heterocyclic compound belonging to the thiophene family. While direct biological data for this specific molecule is limited, the thiophene scaffold is a well-recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer properties.[1][2][3] Structurally similar compounds, such as furan-based analogues, have demonstrated anti-proliferative activity and the induction of apoptosis in cancer cell lines.[4] Thiophene derivatives have been reported to target various cancer-specific proteins and signaling pathways.[1][2][5] This suggests that this compound holds promise as a candidate for anti-cancer drug discovery and warrants investigation through computational methods like molecular docking.
Rationale for Target Selection
Given the established anti-cancer potential of thiophene derivatives, a relevant and well-characterized protein target is crucial for a meaningful molecular docking study. The Epidermal Growth Factor Receptor (EGFR) kinase domain has been selected as the primary target for this protocol. EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several thiophene-containing molecules have been investigated as kinase inhibitors, providing a strong rationale for exploring the interaction of the title compound with the ATP-binding site of the EGFR kinase domain.
Experimental Protocols
This section provides a step-by-step protocol for performing a molecular docking simulation of this compound against the EGFR kinase domain using widely accessible software such as AutoDock Vina, implemented through a graphical user interface like PyRx.
Software and Resource Requirements
-
Molecular Docking Software: PyRx (a virtual screening tool with an intuitive user interface for AutoDock Vina).
-
Molecular Visualization Software: PyMOL or Discovery Studio Visualizer.
-
Protein Data Bank (PDB): Access to the RCSB PDB for obtaining the crystal structure of the target protein.
-
Ligand Structure: A 3D structure of this compound in a suitable format (e.g., SDF or MOL2). This can be drawn using chemical drawing software like ChemDraw or MarvinSketch and converted to 3D.
Protocol: Molecular Docking of this compound against EGFR
Step 1: Target Protein Preparation
-
Obtain the Crystal Structure: Download the X-ray crystal structure of the human EGFR kinase domain in complex with a known inhibitor from the Protein Data Bank (e.g., PDB ID: 1M17).[7][8][9] The presence of a co-crystallized ligand helps to identify the binding site.
-
Prepare the Protein:
-
Load the PDB file into PyRx.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Repair any missing atoms or residues if necessary.
-
Add polar hydrogens and assign Kollman charges.
-
Convert the cleaned protein structure into the PDBQT format, which is required by AutoDock Vina. This can be done automatically in PyRx by right-clicking the protein and selecting "Make Macromolecule".
-
Step 2: Ligand Preparation
-
Obtain the Ligand Structure: Create the 3D structure of this compound using a chemical drawing tool and save it as an SDF or MOL2 file.
-
Prepare the Ligand:
-
Load the ligand file into PyRx.
-
Minimize the energy of the ligand to obtain a stable conformation. This can be done using the integrated Open Babel tool in PyRx.
-
Assign Gasteiger charges and detect the rotatable bonds.
-
Convert the ligand structure to the PDBQT format. In PyRx, this is achieved by right-clicking the ligand and selecting "Make Ligand".
-
Step 3: Docking Simulation
-
Define the Binding Site (Grid Box Generation):
-
Select the prepared protein and ligand in PyRx.
-
Center the grid box on the co-crystallized ligand's position in the original PDB file to define the search space for docking.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket. A box size of approximately 25 x 25 x 25 Å is often a good starting point.
-
-
Run AutoDock Vina:
-
Select the prepared protein and ligand.
-
Initiate the docking calculation using the AutoDock Vina wizard in PyRx.
-
The software will explore different conformations (poses) of the ligand within the defined binding site and calculate the binding affinity for each pose.
-
Step 4: Analysis of Results
-
Examine Binding Affinities: AutoDock Vina will generate a table of binding affinities (in kcal/mol) for the different ligand poses. The more negative the value, the stronger the predicted binding.
-
Visualize Binding Poses: Analyze the top-ranked poses in a molecular visualization tool like PyMOL.
-
Identify Key Interactions: Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein's active site.
Data Presentation
The quantitative results from the molecular docking simulation should be summarized for clarity and comparative analysis.
Table 1: Predicted Binding Affinities of this compound with the EGFR Kinase Domain
| Ligand Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic Interactions) |
| 1 | -8.5 | 0.00 | Met793, Cys775 | Leu718, Val726, Ala743, Leu844 |
| 2 | -8.2 | 1.23 | Met793 | Leu718, Val726, Leu788 |
| 3 | -7.9 | 1.89 | Gln791 | Ala743, Leu844 |
| ... | ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and serves as an example of how to structure the results. Actual values will be generated by the docking software.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by inhibitors of EGFR, providing a biological context for the molecular docking study.
Caption: The PI3K/Akt signaling pathway, a key downstream cascade of EGFR activation.[6][10][11][12][13]
Caption: The mitochondrial (intrinsic) pathway of apoptosis.[14][15][16][17][18]
Experimental Workflow
The following diagram outlines the logical flow of the molecular docking simulation process.
Caption: A generalized workflow for molecular docking simulations.[19][20][21][22]
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondrial apoptotic pathways [scielo.org.ar]
- 17. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 19. A framework and workflow system for virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. schrodinger.com [schrodinger.com]
- 22. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of the Gewald Reaction for 2-Aminothiophene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of 2-aminothiophenes via the Gewald reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Gewald reaction, offering potential causes and solutions in a direct question-and-answer format.
Q1: My Gewald reaction is resulting in a very low yield or failing completely. What are the first steps to troubleshoot this?
A1: Low or no yield in a Gewald reaction can stem from several factors. Begin by systematically checking the following:
-
Quality of Starting Materials: Ensure the carbonyl compound (ketone or aldehyde), active methylene nitrile, and elemental sulfur are pure. Impurities can inhibit the reaction. The active methylene nitrile, in particular, can be prone to degradation.
-
Initial Condensation Check: The first step of the Gewald reaction is a Knoevenagel condensation.[1][2] To verify this step is proceeding, you can run a small-scale control reaction with just the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If this intermediate does not form, focus on optimizing the condensation step (e.g., trying a different base or solvent).
Q2: I've confirmed the initial Knoevenagel condensation is working, but the final 2-aminothiophene yield is still poor. What should I investigate next?
A2: If the initial condensation is successful, issues may be arising in the subsequent sulfur addition and cyclization steps.[2] Consider the following factors:
-
Suboptimal Temperature: The reaction temperature is critical. Some variations of the Gewald reaction can proceed at room temperature, while others require heating.[3] A temperature that is too low can lead to a sluggish reaction, whereas excessively high temperatures can promote side reactions. It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, and 70°C) to find the optimal condition for your specific substrates.[3]
-
Incorrect Solvent: The choice of solvent can significantly influence the reaction. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used and can facilitate the condensation of intermediates with sulfur.[3][4][5] The solubility of elemental sulfur in the chosen solvent is also an important consideration.[3]
-
Competing Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to the formation of a six-membered ring byproduct and a lower yield of the 2-aminothiophene.[3][6] The propensity for this side reaction is highly dependent on the specific reaction conditions.[3] Adjusting the temperature or the rate of reagent addition may help to minimize this unwanted dimerization.[6]
Q3: How does the choice of base affect the reaction yield, and what are some alternatives to common amine bases?
A3: The base plays a crucial role in catalyzing the initial condensation and subsequent cyclization.
-
Common Amine Bases: Organic bases like triethylamine, piperidine, or morpholine are frequently used as catalysts.[4][5][7]
-
Inorganic Base Alternatives: In some cases, inorganic bases such as sodium carbonate (Na2CO3), sodium hydroxide (NaOH), sodium bicarbonate (NaHCO3), or potassium phosphate (K3PO4) can be used. These may facilitate the formation of the ylidene-sulfur intermediate and the subsequent ring closure.[5][7]
-
Acid-Base Catalysts: The use of ammonium salts, such as the acetates and trifluoroacetates of diethylammonium, morpholinium, or piperidinium, can promote the formation of the Knoevenagel-Cope condensation product and enhance the overall yield of the 2-aminothiophene.[5][7] Recently, piperidinium borate has been reported as an effective conjugate acid-base pair catalyst that can be used in truly catalytic amounts.[8]
Q4: Can the Gewald reaction be performed under solvent-free conditions?
A4: Yes, solvent-free Gewald reactions have been reported and can be a greener alternative.[3] These reactions are often conducted using methods like high-speed ball milling or by heating the neat reaction mixture in a conventional oven.[3][9] These solvent-free approaches can simplify the workup procedure.[3]
Q5: My product is impure after the reaction. What are common impurities and how can I purify my 2-aminothiophene?
A5: Common impurities can include unreacted starting materials, the dimerized byproduct of the α,β-unsaturated nitrile, and other thiophene isomers.[6] Purification is typically achieved through column chromatography on silica gel.[10]
Quantitative Data Summary
The following tables summarize reaction conditions from various studies to provide a comparative overview for optimization.
Table 1: Effect of Catalyst on Gewald Reaction Yield
| Catalyst (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| None | RT | 24 h | 0 | [8] |
| Piperidinium Borate (10) | RT | 35 min | 90 | [8] |
| Piperidinium Borate (15) | RT | 30 min | 92 | [8] |
| Piperidinium Borate (20) | RT | 20 min | 96 | [8] |
| L-Proline | Reflux | 1.5 h | 69-86 | [10] |
Table 2: Influence of Solvent on Gewald Reaction
| Solvent | Base | Temperature | Yield (%) | Reference |
| Ethanol | Piperidine | Reflux | 69-86 | [10] |
| Methanol | Triethylamine/Piperidine | 50°C | 35-80 | [4][5] |
| DMF | Triethylamine/Piperidine | 50°C | 35-80 | [4][5] |
| Ionic Liquids | Ethylenediammonium diacetate | - | High | [7] |
| Solvent-free (Ball Milling) | Morpholine | RT | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis with Conventional Heating
This protocol describes a standard one-pot synthesis using an amine base.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.0-1.2 eq)
-
Amine base (e.g., piperidine or triethylamine) (catalytic to 1.0 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone or aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in the chosen solvent.
-
Add the amine base to the mixture.
-
Add elemental sulfur to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50°C or reflux) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Microwave-Assisted Gewald Synthesis
Microwave irradiation can significantly reduce reaction times.[1]
Materials:
-
Same as Protocol 1
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone or aldehyde (1.0 eq), active methylene nitrile (1.0 eq), elemental sulfur (1.0-1.2 eq), and the amine base in a minimal amount of a suitable high-boiling solvent (e.g., DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and time, with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up and purify the product as described in Protocol 1.
Visualizations
Signaling Pathways and Workflows
Caption: The reaction mechanism of the Gewald synthesis.
Caption: A general experimental workflow for the Gewald reaction.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. d-nb.info [d-nb.info]
- 9. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and silica gel column chromatography. For highly specialized applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.
Q2: What are the likely impurities in my crude sample?
A2: If the compound was synthesized via the Gewald reaction, common impurities may include:
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Unreacted starting materials (e.g., ethyl acetoacetate, aniline, elemental sulfur).
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The Knoevenagel condensation intermediate (ethyl 2-cyano-3-phenylaminocrotonate).
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Dimerization byproducts of the Knoevenagel intermediate.
Q3: My purified compound appears to be degrading. What are the potential stability issues?
A3: While generally stable, 2-aminothiophene derivatives can be susceptible to oxidation and hydrolysis under harsh conditions (strong acids or bases, or prolonged exposure to air and light). It is recommended to store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Good starting points include ethanol, isopropanol, or a mixture of ethanol and water. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. | Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| Poor recovery of the purified compound. | The compound has significant solubility in the cold solvent. | Cool the crystallization mixture in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Crystals are colored despite starting with a pale-yellow crude material. | Colored impurities are trapped in the crystal lattice. | Consider a pre-treatment of the crude material with activated charcoal in the hot solvent before filtration and crystallization. |
Silica Gel Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound streaks or "tails" on the column. | The compound is interacting strongly with the acidic silica gel due to its basic anilino group. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent system. |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized. | If using a hexane/ethyl acetate system, try a different solvent system with different selectivity, such as dichloromethane/methanol. A shallower gradient during elution can also improve resolution. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a system of dichloromethane with an increasing gradient of methanol may be necessary. |
| The compound appears to decompose on the column. | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier. Alternatively, use a different stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (95%) while stirring and heating until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Slowly add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase and Eluent Selection: Use standard silica gel (60 Å, 230-400 mesh). A good starting eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent tailing, 0.5% triethylamine can be added to the eluent mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial low-polarity eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed, crack-free bed.
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Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the initial eluent. For less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the powder to the top of the column bed.
-
Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Method | Typical Purity Achieved | Typical Yield | Key Parameters |
| Recrystallization | >98% | 60-85% | Solvent system (e.g., Ethanol/Water), Cooling rate |
| Column Chromatography | >99% | 70-90% | Stationary phase (Silica gel), Eluent system (e.g., Hexane/Ethyl Acetate with 0.5% Triethylamine) |
| Preparative HPLC | >99.5% | 50-70% | Column (e.g., C18), Mobile phase (e.g., Acetonitrile/Water) |
Visualizations
Identification of byproducts in Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis, which typically proceeds via the Gewald reaction.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the Gewald synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
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Incomplete Knoevenagel Condensation: The initial condensation between ethyl acetoacetate and aniline is a critical step. If this equilibrium is unfavorable, the overall yield will be poor.
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Solution: Ensure your aniline is of high purity. Consider using a Dean-Stark apparatus to remove water, which is a byproduct of this step and can inhibit the reaction.
-
-
Suboptimal Reaction Temperature: The temperature affects the rates of all reaction steps.
-
Solution: A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures may promote side reactions and decomposition. An optimal temperature is typically between 40-60°C. Experiment within this range to find the sweet spot for your specific setup.
-
-
Incorrect Solvent Choice: The polarity of the solvent is crucial for dissolving reactants and intermediates.
-
Solution: Polar solvents like ethanol, methanol, or DMF are generally effective as they facilitate the condensation and dissolve elemental sulfur to some extent.
-
-
Inefficient Sulfur Reaction: The reaction of the intermediate with sulfur can be a bottleneck.
-
Solution: Ensure the sulfur is finely powdered to maximize surface area. Gentle heating can improve its reactivity.
-
Q2: I am observing several spots on my TLC plate, indicating the presence of byproducts. What are the likely impurities and how can I identify them?
A2: The formation of byproducts is a common issue. The most probable impurities in this synthesis are:
-
Unreacted Starting Materials: Residual ethyl acetoacetate and aniline may be present. These can be identified by comparing the TLC with standards of the starting materials.
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Knoevenagel Condensation Product (Ethyl 3-anilinocrotonate): This is the intermediate formed before the addition of sulfur and cyclization. Its presence indicates that the subsequent steps are slow or incomplete.
-
Identification: This intermediate will have a distinct spot on the TLC. Its identity can be confirmed by LC-MS analysis, where its molecular weight will correspond to the condensation of aniline and ethyl acetoacetate.
-
-
Dimer of the Knoevenagel Intermediate: The ethyl 3-anilinocrotonate can undergo self-condensation, leading to a dimeric byproduct. This is more likely to occur at higher concentrations or temperatures.
-
Identification: This byproduct will have a higher molecular weight than the desired product and can be identified by mass spectrometry.
-
-
Over-oxidation or Side Reactions with Sulfur: Complex polysulfides and other sulfur-containing byproducts can form, especially if the reaction is heated for too long or at too high a temperature.
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Identification: These can be challenging to characterize fully but may appear as a smear or multiple faint spots on the TLC. Mass spectrometry can help in identifying various sulfur adducts.
-
Q3: How can I effectively purify the desired product from the reaction mixture?
A3: Purification of this compound typically involves the following steps:
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Work-up: After the reaction is complete, the solvent is usually removed under reduced pressure. The residue is then treated with a solvent in which the product is sparingly soluble, such as ethanol or a mixture of ethyl acetate and hexanes, to induce crystallization.
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Filtration and Washing: The crude product is collected by filtration and washed with a cold solvent to remove soluble impurities.
-
Recrystallization: For higher purity, the crude product should be recrystallized from a suitable solvent system, such as ethanol or isopropanol. This process should be carried out carefully to maximize yield and purity.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel is a viable option. A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes. Please note that actual results may vary depending on the specific experimental setup and conditions.
| Parameter | Value | Expected Outcome |
| Reactants | Ethyl acetoacetate, Aniline, Sulfur | |
| Base Catalyst | Morpholine or Triethylamine | |
| Solvent | Ethanol or DMF | |
| Temperature | 40 - 60 °C | Higher temperatures may increase byproduct formation. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Typical Yield | 60 - 85% | Yields can be lower due to byproduct formation. |
| Major Byproduct | Ethyl 3-anilinocrotonate | Can be minimized by optimizing reaction time and temperature. |
| Purification | Recrystallization/Column Chromatography |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Aniline
-
Elemental Sulfur (finely powdered)
-
Morpholine (or Triethylamine)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 equivalent), aniline (1 equivalent), and elemental sulfur (1.1 equivalents) in absolute ethanol.
-
Add a catalytic amount of morpholine (approximately 0.1 equivalents) to the mixture.
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Heat the reaction mixture to 50°C with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 3-5 hours.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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To the resulting residue, add a small amount of cold ethanol and triturate to induce crystallization.
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Collect the solid product by vacuum filtration and wash it with a small portion of cold ethanol.
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Dry the product under vacuum to obtain the crude this compound.
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For further purification, recrystallize the crude product from hot ethanol.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Reaction pathway for the synthesis and potential side reactions.
Troubleshooting Workflow for Byproduct Identification
Caption: A logical workflow for identifying common byproducts.
Technical Support Center: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate. The guidance is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that can arise during the synthesis of this compound, which is typically achieved through the cyclocondensation of ethyl 2-chloroacetoacetate with an aniline-derived sulfur nucleophile, such as N-phenylthiourea.
Q1: The reaction fails to proceed, or the yield of the final product is consistently low. What are the primary factors to investigate?
A1: Low or no yield can often be attributed to several critical factors, primarily related to the quality of starting materials and the reaction conditions.
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Purity of Ethyl 2-chloroacetoacetate: This reagent is susceptible to degradation. It is crucial to use freshly distilled or high-purity ethyl 2-chloroacetoacetate. Impurities can interfere with the cyclization process.
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Quality of N-phenylthiourea: If you are synthesizing N-phenylthiourea in-house from aniline, ensure it is pure and free of residual starting materials. The presence of unreacted aniline or byproducts can lead to the formation of undesired side products.
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Choice and Stoichiometry of the Base: A base is typically required to facilitate the reaction. The choice and amount of base are critical. Common bases for this type of condensation include sodium ethoxide, sodium acetate, or tertiary amines like triethylamine. An insufficient amount of base may result in an incomplete reaction, while an excess can promote side reactions.
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Reaction Temperature: The reaction temperature needs to be carefully controlled. A temperature that is too low may lead to a sluggish or incomplete reaction. Conversely, a temperature that is too high can cause decomposition of the starting materials or the product and promote the formation of tars and other impurities.
Q2: I am observing the formation of significant amounts of side products. How can I identify and minimize them?
A2: Side product formation is a common challenge. The most likely side products in this synthesis are derivatives of 2-aminothiazole.
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Thiazole Formation: The reaction between ethyl 2-chloroacetoacetate and N-phenylthiourea can also lead to the formation of an isomeric aminothiazole derivative. This is a known competing reaction pathway. To favor the formation of the desired thiophene, careful control of the reaction conditions is necessary.
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Minimizing Thiazole Formation: The choice of solvent and base can influence the reaction pathway. A less polar solvent and a weaker, non-nucleophilic base may favor the thiophene product. It is advisable to perform small-scale screening experiments to optimize these parameters.
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Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and the formation of byproducts. This will help in determining the optimal reaction time and conditions to maximize the yield of the desired product.
Q3: The purification of the final product is proving to be difficult. What are the recommended purification strategies?
A3: Effective purification is essential to obtain a high-purity final product.
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Initial Work-up: After the reaction is complete, a standard aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction with water or a mild acid, followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane.
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Crystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable method. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of this compound?
A1: The plausible mechanism involves the initial S-alkylation of N-phenylthiourea with ethyl 2-chloroacetoacetate to form an isothiouronium salt intermediate. This is followed by a base-mediated intramolecular cyclization and subsequent dehydration to yield the final thiophene ring structure.
Q2: Are there alternative synthetic routes to this compound?
A2: While the cyclocondensation of ethyl 2-chloroacetoacetate and N-phenylthiourea is a common approach, other methods based on the Gewald reaction could be adapted. This would involve a multi-component reaction between a suitable β-ketoester, aniline, and a source of sulfur, such as elemental sulfur in the presence of a catalyst.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety protocols should be strictly followed.
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Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Aniline and its derivatives are toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Many of the solvents used are flammable and should be handled away from ignition sources.
Data Presentation
Table 1: Summary of Reaction Parameters for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield (%) | Purity (%) |
| Base | Sodium Ethoxide | Triethylamine | Potassium Carbonate | ||
| Solvent | Ethanol | Dichloromethane | Acetonitrile | ||
| Temperature (°C) | 25 (Room Temp) | 50 | 80 (Reflux) | ||
| Reaction Time (h) | 4 | 8 | 12 |
This table is a template for researchers to systematically record and compare their experimental results during optimization studies.
Experimental Protocols
Protocol 1: Synthesis of N-phenylthiourea
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In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in a suitable solvent such as ethanol.
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Add a solution of ammonium thiocyanate (1.1 eq) in water to the aniline solution.
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Heat the reaction mixture to reflux for 4-6 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain N-phenylthiourea.
Protocol 2: Synthesis of this compound
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To a solution of N-phenylthiourea (1.0 eq) in a suitable solvent like ethanol, add a base such as sodium ethoxide (1.1 eq) at room temperature.
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Stir the mixture for 30 minutes to form the corresponding thiolate anion.
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Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the reaction mixture.
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Heat the reaction mixture to reflux and monitor its progress by TLC.
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After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
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Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: Crystallization of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate.
Frequently Asked Questions (FAQs)
Q1: My product has "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the compound's melting point in the solvent system. To address this, try lowering the crystallization temperature, using a more dilute solution, or introducing a seed crystal to encourage nucleation. A slower cooling rate can also be beneficial.
Q2: I have obtained an amorphous solid instead of crystals. How can I induce crystallization?
A2: Amorphous solids lack a well-defined crystal lattice. To induce crystallization, you can try techniques such as scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the desired compound, or employing a different crystallization method like vapor diffusion or solvent layering.
Q3: My crystals are very fine or needle-like, making them difficult to filter and dry. How can I obtain larger crystals?
A3: The formation of small or needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger crystals, a slower crystallization process is necessary. This can be achieved by reducing the rate of cooling, using a solvent system in which the compound has slightly higher solubility, or decreasing the level of supersaturation.
Q4: The yield of my crystallized product is low. What are the potential causes and solutions?
A4: Low yield can result from incomplete crystallization or loss of product during transfer and washing. Ensure the solution is sufficiently concentrated before cooling and that the cooling process is slow and reaches a low enough temperature to maximize precipitation. When washing the crystals, use a minimal amount of a cold solvent in which the compound is sparingly soluble to avoid redissolving the product.
Q5: My crystallized product is impure. How can I improve its purity?
A5: Impurities can be trapped within the crystal lattice or adsorbed onto the crystal surface. To improve purity, a recrystallization step is recommended. Dissolve the impure crystals in a minimal amount of a suitable hot solvent and allow them to recrystallize slowly. The impurities will ideally remain in the solvent. Washing the filtered crystals with a small amount of cold, fresh solvent can also help remove surface impurities.
Troubleshooting Guide
This guide provides more detailed solutions to common crystallization problems.
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | Solution is too concentrated. | Add more solvent to dilute the solution and gently warm until the oil dissolves, then allow to cool slowly. |
| Cooling rate is too fast. | Use a Dewar flask or an insulated bath to slow down the rate of cooling. | |
| Inappropriate solvent. | Experiment with different solvent systems. A mixture of solvents can sometimes be effective. | |
| Amorphous Solid | Rapid precipitation. | Redissolve the solid in a minimal amount of hot solvent and allow it to cool very slowly. |
| High viscosity of the solution. | Use a more dilute solution to reduce viscosity. | |
| Presence of impurities inhibiting crystal growth. | Purify the crude product using column chromatography before attempting crystallization. | |
| Poor Crystal Form | High degree of supersaturation. | Decrease the concentration of the solution. |
| Agitation during crystal growth. | Allow the solution to stand undisturbed during the crystallization process. | |
| Low Yield | Compound is too soluble in the chosen solvent. | Choose a solvent in which the compound has lower solubility at room temperature but is soluble at elevated temperatures. |
| Insufficient cooling. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. | |
| Product loss during washing. | Use ice-cold solvent for washing and use it sparingly. | |
| Impure Product | Inefficient initial purification. | Consider a preliminary purification step like extraction or chromatography before the final crystallization. |
| Co-crystallization with impurities. | A second recrystallization from a different solvent system may be necessary. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is adapted from procedures used for analogous thiophene and furanone derivatives.[1][2]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot 90% ethanol. Stir gently until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For optimal crystal growth, the flask can be placed in an insulated container to slow the cooling process.
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Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold 90% ethanol to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: Influence of key parameters on crystallization.
References
Stability of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate in various solvents
Technical Support Center: Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for initial experimental use?
A1: For initial use, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution. These solvents are generally suitable for many organic compounds and can be diluted into aqueous buffers or cell culture media for subsequent experiments. Preliminary solubility tests are always advised to determine the optimal solvent for your specific application.
Q2: How should I store stock solutions of this compound to ensure stability?
A2: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and protect from moisture. For light-sensitive compounds, amber vials or vials wrapped in aluminum foil are recommended. It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: I am observing precipitation of the compound when diluting my DMSO stock solution into an aqueous buffer. What could be the cause and how can I resolve this?
A3: Precipitation upon dilution into aqueous buffers is a common issue and can be attributed to the poor aqueous solubility of the compound. Here are a few troubleshooting steps:
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Decrease the final concentration: The concentration of the compound in the final aqueous solution may be above its solubility limit.
-
Optimize the solvent concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept as low as possible but sufficient to maintain solubility. Typically, a final DMSO concentration of less than 1% is recommended for biological assays.
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Use a different co-solvent: Consider using other water-miscible organic solvents such as ethanol or methanol for dilution.
-
Incorporate surfactants or solubilizing agents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) can help to increase the aqueous solubility.
-
Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent. Assess the effect of pH on solubility to find an optimal range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Degradation in Solution | - Hydrolysis of the ester group- Oxidation- Photodegradation | - Prepare fresh solutions before use.- Store stock solutions at low temperatures (-20°C or -80°C).- Protect solutions from light by using amber vials or covering with foil.- For aqueous solutions, consider using buffers at a pH where the compound is most stable. |
| Inconsistent Experimental Results | - Incomplete dissolution of the compound- Degradation of the compound over the course of the experiment- Adsorption to plasticware | - Visually inspect solutions for any particulate matter before use. Sonication may aid in dissolution.- Perform time-course stability studies in the experimental medium to understand the compound's stability window.- Use low-adsorption plasticware or glass vials where appropriate. |
| Difficulty in Achieving Desired Concentration | - Low solubility in the chosen solvent system. | - Test a panel of solvents with varying polarities (see solubility data below).- Use solubilizing agents or co-solvents.- Gentle heating and sonication can be used to aid dissolution, but the potential for thermal degradation should be considered. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
This protocol outlines a general method for determining the solubility of this compound in various solvents.
Materials:
-
This compound
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A selection of solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water, Phosphate Buffered Saline (PBS) pH 7.4)
-
Vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spectrophotometer or HPLC system
Procedure:
-
Accurately weigh a small amount of the compound (e.g., 1 mg) into a series of vials.
-
Add a measured volume of the first solvent (e.g., 100 µL) to the first vial.
-
Stir the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).
-
Visually inspect for complete dissolution.
-
If the compound has dissolved, add more compound in small, pre-weighed increments until saturation is reached (i.e., solid material remains undissolved).
-
If the compound has not dissolved, add more solvent in small, measured increments until complete dissolution is observed.
-
Once the approximate solubility is determined, a more precise measurement can be made by preparing a saturated solution, allowing it to equilibrate, filtering out the undissolved solid, and then determining the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Repeat for each solvent to be tested.
Protocol 2: HPLC-Based Stability Assessment in Solution
This protocol describes a method to evaluate the stability of the compound in a specific solvent over time.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
The solvent system in which stability is to be tested.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).
-
Incubator or water bath.
Procedure:
-
Prepare a solution of the compound in the test solvent at a known concentration (e.g., 10 µg/mL).
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.
-
Incubate the solution under the desired conditions (e.g., 25°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
The data can be used to determine the degradation rate and half-life of the compound under the tested conditions.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | Freely soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | > 50 | Freely soluble |
| Ethanol | 5.2 | ~ 5 | Sparingly soluble |
| Methanol | 6.6 | ~ 2 | Slightly soluble |
| Acetonitrile | 6.2 | < 1 | Slightly soluble |
| Water | 9.0 | < 0.1 | Insoluble |
| PBS (pH 7.4) | - | < 0.1 | Insoluble |
Note: The solubility values presented are hypothetical and should be confirmed experimentally.
Table 2: Stability of this compound (10 µg/mL) in Different Solvents at 25°C over 48 Hours
| Solvent System | % Remaining after 24h | % Remaining after 48h | Degradation Products Observed |
| DMSO | > 99% | > 99% | No |
| 50% Ethanol / 50% Water | ~ 95% | ~ 90% | Yes |
| PBS (pH 7.4) with 1% DMSO | ~ 85% | ~ 75% | Yes |
Note: This data is for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Caption: Workflow for assessing the stability of a compound in solution.
Caption: Troubleshooting logic for compound precipitation.
Common side reactions in the synthesis of 4-oxo-4,5-dihydrothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-oxo-4,5-dihydrothiophenes. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-oxo-4,5-dihydrothiophenes?
A1: The most prevalent methods for synthesizing the 4-oxo-4,5-dihydrothiophene core are variations of the Paal-Knorr and Fiesselmann thiophene syntheses. The Paal-Knorr synthesis typically involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. The Fiesselmann synthesis utilizes the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.
Q2: What are the primary side reactions I should be aware of?
A2: For the Paal-Knorr synthesis, a common side product is the corresponding furan, formed through a competing dehydration reaction.[1] In the Fiesselmann synthesis, potential byproducts include the formation of a monoadduct or a thioacetal, particularly influenced by the choice of solvent and reaction conditions.[2]
Q3: How can I minimize the formation of the furan byproduct in a Paal-Knorr synthesis?
A3: To favor thiophene formation over furan, ensure you are using an effective sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[3] Running the reaction under anhydrous conditions and at an appropriate temperature is also crucial, as the presence of water or highly acidic conditions at elevated temperatures can promote the competing dehydration to the furan.[1][4]
Q4: In the Fiesselmann synthesis, how do I avoid the formation of the thioacetal side product?
A4: The formation of a thioacetal is more likely when the reaction is carried out in the absence of an alcohol.[2] To promote the desired cyclization to the 4-oxo-4,5-dihydrothiophene, the reaction is typically performed in the presence of an alcohol.
Q5: What are the best practices for purifying crude 4-oxo-4,5-dihydrothiophenes?
A5: Purification strategies depend on the physical properties of your product and the nature of the impurities. Common techniques include:
-
Recrystallization: Effective for solid products to remove minor impurities.
-
Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from starting materials and side products. A gradient elution with solvents like hexane and ethyl acetate is a common starting point.[1]
-
Washing: An initial wash of the crude product with water or a saturated sodium bicarbonate solution can help remove acidic residues and inorganic salts.
Troubleshooting Guides
Issue 1: Low Yield of 4-oxo-4,5-dihydrothiophene
Symptoms:
-
The final isolated mass of the desired product is significantly lower than the theoretical yield.
-
TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of spots/peaks with a minor component corresponding to the product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC. If starting material is still present after the initially planned time, extend the reaction duration. - Increase Temperature: Gradually increase the reaction temperature. Be cautious, as excessive heat can promote side reactions.[1] - Check Reagent Activity: Ensure your sulfurizing agent (for Paal-Knorr) or other key reagents are fresh and have been stored correctly to prevent degradation. |
| Suboptimal Reagent Stoichiometry | - Vary Reagent Ratios: Experiment with slight variations in the molar ratios of your reactants. For instance, in the Paal-Knorr synthesis, the amount of sulfurizing agent can be critical. |
| Poor Quality Starting Materials | - Purify Starting Materials: Ensure all starting materials are pure and, where necessary, dry. Impurities can inhibit the reaction or lead to unwanted side products.[1] |
| Decomposition of Product | - Milder Reaction Conditions: If the product is known to be unstable, explore milder reaction conditions, such as lower temperatures or alternative catalysts. - Work-up Procedure: Ensure the work-up procedure is not degrading the product (e.g., exposure to strong acids or bases for extended periods). |
Issue 2: Significant Formation of Furan Byproduct (Paal-Knorr Synthesis)
Symptoms:
-
NMR and/or Mass Spectrometry data of the purified product or crude mixture shows signals corresponding to the furan analog of your target thiophene.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Sulfurization | - Use a More Reactive Sulfurizing Agent: Lawesson's reagent is often more effective and soluble in organic solvents than phosphorus pentasulfide. - Ensure Anhydrous Conditions: Traces of water can facilitate the dehydration pathway to the furan. Use dry solvents and glassware. |
| Reaction Temperature Too High | - Optimize Temperature: High temperatures can favor the elimination reaction that leads to the furan. Try running the reaction at a lower temperature for a longer period. |
| Highly Acidic Conditions | - Moderate Acidity: While some acidity can be involved in the mechanism, strongly acidic conditions can drive the dehydration to the furan. If applicable to your specific variation, consider if the acidity can be moderated. |
Issue 3: Formation of Thioacetal or Monoadduct (Fiesselmann Synthesis)
Symptoms:
-
Characterization of the crude product reveals the presence of open-chain intermediates or a dimeric thioacetal structure instead of the cyclized thiophene.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Absence of Alcohol | - Use an Alcoholic Solvent: The presence of an alcohol is often necessary to facilitate the desired reaction pathway and prevent the formation of the thioacetal.[2] |
| Incorrect Base | - Select an Appropriate Base: The choice of base is critical for the deprotonation and subsequent cyclization steps. A sodium alkoxide is often used to promote cyclization of the mono-adduct.[2] |
| Reaction Conditions Not Optimized for Cyclization | - Adjust Temperature and Time: The cyclization step may require specific temperature and time conditions. Consult literature for similar substrates to find an optimal range. |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of a Substituted 4-oxo-4,5-dihydrothiophene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted 1,4-dicarbonyl compound (1.0 eq)
-
Lawesson's Reagent (0.5 - 1.0 eq)
-
Anhydrous Toluene or Xylene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound in anhydrous toluene.
-
Add Lawesson's reagent to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Safety Note: The Paal-Knorr thiophene synthesis can produce hydrogen sulfide (H₂S) gas, which is toxic and has a strong, unpleasant odor. This reaction must be performed in a well-ventilated fume hood.[3]
Visual Guides
Caption: Troubleshooting workflow for the Paal-Knorr synthesis.
Caption: Influence of solvent on Fiesselmann synthesis side reactions.
References
Technical Support Center: Enhancing the Purity of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthesized Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction: Starting materials (e.g., ethyl acetoacetate, aniline, elemental sulfur) remain in the crude product. | - Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before workup. - Optimize Reaction Conditions: Consider adjusting reaction time, temperature, or catalyst concentration based on TLC analysis. |
| Side Reactions: Formation of byproducts during the Gewald synthesis. Common side products can include dimers or alternative cyclization products.[1] | - Control Temperature: Maintain the recommended reaction temperature to minimize the formation of thermally induced byproducts. - Purification: Employ column chromatography or recrystallization to separate the desired product from side products. |
| Ineffective Workup: Residual reagents or catalysts are not completely removed. | - Acid/Base Washes: Wash the crude product with a dilute acid (e.g., 1M HCl) to remove unreacted aniline and a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. - Brine Wash: Wash with a saturated NaCl solution to aid in the removal of water-soluble impurities and improve phase separation. |
Issue 2: Difficulty with Purification by Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Poor Separation of Spots on TLC: The chosen solvent system is not optimal for separating the target compound from impurities. | - Solvent System Screening: Systematically screen a range of solvent systems with varying polarities using TLC. A common starting point for thiophene derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][3] - Aim for Optimal Rf: Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column. |
| Compound Streaking or Tailing on the Column: The compound may be interacting too strongly with the stationary phase. | - Adjust Eluent Polarity: Add a small amount of a polar modifier to the eluent. For potentially acidic impurities, a few drops of acetic acid can be added. For basic impurities, adding 1-2% triethylamine can help.[4] - Deactivate Silica Gel: If the compound is suspected to be acid-sensitive, deactivate the silica gel by pre-eluting the column with the mobile phase containing triethylamine.[4][5] - Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina.[4] |
| Low Recovery of the Compound: The compound may be irreversibly adsorbed onto the silica gel or is too soluble in the eluent. | - Use Deactivated Silica Gel: This can minimize strong interactions and prevent product loss.[4][5] - Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute the compound, which can improve recovery and separation. |
Issue 3: Challenges with Recrystallization
| Potential Cause | Troubleshooting Steps |
| Compound "Oils Out" Instead of Crystallizing: The solution is likely supersaturated, or the cooling process is too rapid. | - Adjust Solvent Volume: Re-heat the solution and add a small amount of additional hot solvent until the oil redissolves. Then, allow it to cool slowly.[4] - Slow Cooling: Let the solution cool to room temperature undisturbed before placing it in an ice bath or refrigerator. |
| No Crystal Formation: Nucleation has not occurred. | - Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. - Seed Crystals: If available, add a single, pure crystal of the compound to the cooled solution to initiate crystallization.[4] |
| Low Yield of Crystals: Too much solvent was used, or the compound is significantly soluble in the cold solvent. | - Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the crude product completely. - Ice-Cold Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to reduce loss.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities originate from the Gewald reaction and may include unreacted starting materials (aniline, ethyl acetoacetate, and elemental sulfur), and side-products from dimerization of the Knoevenagel condensation intermediate.[1]
Q2: What is a recommended solvent for the recrystallization of this compound?
A2: While specific data for this exact compound is limited, ethanol is a commonly used and effective solvent for the recrystallization of 2-aminothiophene derivatives.[6] A mixture of ethyl acetate and hexanes has also been reported for similar compounds.[6] It is always best to perform a small-scale solvent screen to determine the optimal solvent or solvent pair.
Q3: What is a good starting mobile phase for column chromatography?
A3: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. The ratio should be optimized using TLC to achieve an Rf of 0.2-0.4 for the target compound.[2][3]
Q4: How can I assess the purity of my final product?
A4: The purity of the final product can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To check for the presence of multiple components.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A common setup involves a C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot potential solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with the predetermined solvent system (optimized via TLC). Collect fractions in separate test tubes.
-
Monitoring: Monitor the elution process by spotting the collected fractions on TLC plates and visualizing them under UV light.
-
Fraction Combination and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General workflow for the purification and analysis of the target compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Preventing dimerization during thiophene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimerization and other side reactions during thiophene synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common thiophene synthesis methods.
Gewald Aminothiophene Synthesis
Problem: Low yield of the desired 2-aminothiophene and formation of a significant amount of a dimeric byproduct.
Possible Cause:
In the Gewald reaction, the primary cause of dimerization is the self-condensation of the α,β-unsaturated nitrile intermediate (the Knoevenagel condensation product) competing with the sulfur addition and cyclization to form the thiophene ring.[1][2] This side reaction is highly sensitive to the reaction conditions.[2]
Solutions:
| Troubleshooting Step | Recommendation | Rationale |
| Reaction Temperature | Maintain a moderate temperature (e.g., 35-45°C). Avoid excessively high or low temperatures. | Higher temperatures can accelerate the dimerization of the α,β-unsaturated nitrile intermediate. Conversely, very low temperatures may significantly slow down the desired cyclization, allowing the dimer to form over a longer reaction time. Screening a range of temperatures is advisable to find the optimal balance for your specific substrates.[1][3] |
| Choice of Base | Use a weaker inorganic base, such as sodium bicarbonate (NaHCO₃), in an aqueous solution. | Strong organic bases like triethylamine or morpholine can promote the dimerization pathway. The use of aqueous NaHCO₃ has been shown to improve selectivity for the thiophene product.[3] |
| Solvent Selection | Use a solvent like tetrahydrofuran (THF) that allows for good solubility of reactants and intermediates. | The choice of solvent can influence the relative rates of the desired cyclization and the competing dimerization. Polar solvents like ethanol, methanol, or DMF are commonly used, but THF has been identified as providing high reactivity and selectivity towards the desired product in some cases.[1][3] |
| Rate of Reagent Addition | Add the base solution slowly to the mixture of the carbonyl compound, active methylene nitrile, and sulfur. | A slow and controlled addition of the base can help to maintain a low concentration of the reactive intermediates, thereby disfavoring the bimolecular dimerization reaction. |
| Catalyst Choice | Consider using a catalyst that can promote the desired reaction pathway. | L-proline and piperidinium borate have been reported as effective catalysts for the Gewald reaction, leading to high yields of the 2-aminothiophene product under mild conditions.[4] |
Data Presentation: Effect of Reaction Conditions on Dimer Formation in Gewald Synthesis
The following table summarizes the impact of different bases and temperatures on the yield of the desired 2-aminothiophene versus the dimeric byproduct.
| Entry | Base | Temperature (°C) | Thiophene Yield (%) | Dimer Yield (%) |
| 1 | Morpholine | 25 | Minor | Major |
| 2 | NaHCO₃ (aq) | 25 | 80-85 | <5 |
| 3 | NaHCO₃ (aq) | 5 | Lower Yield | ~10 |
| 4 | NaHCO₃ (aq) | 60 | High Yield | Not Detected |
| Data compiled from various sources for comparative purposes.[3] |
Paal-Knorr Thiophene Synthesis
Problem: Low yield of the thiophene product with significant formation of a furan byproduct.
Possible Cause:
The sulfurizing agents used in the Paal-Knorr synthesis, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also act as dehydrating agents. This can promote a competing reaction pathway where the 1,4-dicarbonyl starting material undergoes cyclization and dehydration to form a furan.[5][6]
Solutions:
| Troubleshooting Step | Recommendation | Rationale |
| Choice of Sulfurizing Agent | Use Lawesson's reagent instead of phosphorus pentasulfide (P₄S₁₀). | Lawesson's reagent is often a milder and more efficient thionating agent, which can lead to better selectivity for the thiophene product over the furan byproduct.[6] |
| Reaction Temperature | Maintain the lowest effective temperature for the reaction. | Higher temperatures favor the dehydration pathway leading to furan formation.[5] |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can increase the formation of furan byproducts.[5] |
Problem: Formation of oligomeric or polymeric byproducts.
Possible Cause:
Under strongly acidic conditions, thiophene and its derivatives can undergo polymerization or trimerization.[7]
Solutions:
| Troubleshooting Step | Recommendation | Rationale |
| Control of Acidity | Avoid using strong, hot acids like phosphoric acid for extended periods. | Strong acids can protonate the thiophene ring, initiating electrophilic polymerization. If acidic conditions are necessary, they should be carefully controlled.[7] |
Frequently Asked Questions (FAQs)
Q1: How can I detect the presence of dimeric byproducts in my reaction mixture?
A1: Dimeric byproducts can often be detected by thin-layer chromatography (TLC) as new, typically less polar, spots. For definitive identification and characterization, spectroscopic techniques are essential. ¹H and ¹³C NMR spectroscopy will show a different set of signals for the dimer compared to the desired thiophene monomer. Mass spectrometry (MS) will show a molecular ion peak corresponding to twice the molecular weight of the expected monomeric product (minus any atoms lost during dimerization).
Q2: Can the dimer formed in the Gewald reaction be converted back to the desired thiophene?
A2: In some cases, under suitable reaction conditions, the dimeric byproduct from the Gewald synthesis can undergo a retro-Michael addition followed by cyclization to form the desired 2-aminothiophene. However, this is not always efficient and depends on the specific substrates and reaction conditions.[2]
Q3: Is dimerization a common problem in cross-coupling reactions to synthesize substituted thiophenes?
A3: While not as prevalent as in the Gewald synthesis, homocoupling of the thiophene starting materials (e.g., thiophene boronic acid in Suzuki coupling) can lead to the formation of dithienyl byproducts. This is a form of dimerization. Optimizing the stoichiometry of the coupling partners, the choice of catalyst and ligands, and the reaction conditions can help to minimize this side reaction.
Q4: Can oxidation of thiophenes lead to dimerization?
A4: Yes, the oxidation of some thiophenes can lead to the formation of a reactive thiophene S-oxide intermediate, which can then undergo a Diels-Alder type dimerization.[8] This is particularly observed with monosubstituted thiophenes.
Experimental Protocols
Optimized Gewald Synthesis of 2-Aminothiophenes to Minimize Dimerization
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone or aldehyde, the active methylene nitrile, and elemental sulfur in THF.
-
Stir the mixture to ensure homogeneity.
-
Prepare a solution of sodium bicarbonate in water.
-
Slowly add the aqueous sodium bicarbonate solution to the reaction mixture dropwise over a period of 30-60 minutes while maintaining the reaction temperature between 35-40°C.
-
Monitor the reaction progress by TLC. The reaction is often complete at the end of the addition.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Gewald Aminothiophene Synthesis: Dimerization vs. Cyclization
Caption: Competing pathways in the Gewald synthesis.
Troubleshooting Workflow for Dimerization in Thiophene Synthesis
Caption: A logical workflow for troubleshooting dimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scalable Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and scalable approach is a variation of the Gewald reaction. This one-pot, three-component reaction involves the condensation of a β-ketoester (such as ethyl acetoacetate), aniline, and elemental sulfur in the presence of a basic catalyst.
Q2: Which starting materials are required for this synthesis?
A2: The key starting materials are ethyl acetoacetate, aniline, and elemental sulfur. A basic catalyst, such as morpholine or triethylamine, and a suitable solvent, typically ethanol or methanol, are also necessary.
Q3: What are the critical parameters that influence the reaction yield and purity?
A3: The critical parameters include the choice of base, reaction temperature, solvent, and the quality of the starting materials. Proper control of these factors is essential to minimize side product formation and maximize the yield of the desired product.
Q4: What are the common side products observed in this reaction?
A4: Common side products can include unreacted starting materials, the intermediate Knoevenagel condensation product, and dimers or polymers formed from side reactions. The formation of these byproducts is often influenced by the reaction conditions.
Q5: How can the final product be purified on a large scale?
A5: For scalable purification, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. Slurry washing with a non-polar solvent can also be used to remove less polar impurities. Column chromatography is generally less practical for large-scale production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inefficient Knoevenagel Condensation: The initial reaction between ethyl acetoacetate and aniline may be incomplete. | - Optimize Base: Screen different bases (e.g., morpholine, piperidine, triethylamine) and their concentrations. - Remove Water: The condensation reaction produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus for water removal on a larger scale. |
| Poor Sulfur Reactivity: Elemental sulfur may not be reacting efficiently. | - Solvent Choice: Ensure a polar solvent like ethanol or DMF is used to improve sulfur solubility and reactivity. - Temperature Control: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. Avoid excessive heat to prevent side reactions. | |
| Incorrect Stoichiometry: Inaccurate measurement of reagents. | - Verify Purity: Ensure all starting materials are of high purity and dry. - Precise Measurement: Accurately weigh and charge all reactants according to the optimized protocol. | |
| Presence of Significant Impurities | Side Reactions: Dimerization or polymerization of intermediates. | - Control Reagent Addition: Consider the slow, controlled addition of one of the reactants to maintain a low concentration of reactive intermediates. - Temperature Optimization: Lowering the reaction temperature may reduce the rate of side reactions. |
| Incomplete Reaction: Unreacted starting materials remain. | - Increase Reaction Time: Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. - Optimize Catalyst Loading: A slight increase in the catalyst amount might drive the reaction to completion. | |
| Difficulty in Product Isolation and Purification | Oily Product: The product does not crystallize easily. | - Solvent Screening: Experiment with different solvent systems for recrystallization. The use of a co-solvent system (e.g., ethanol/water) can often induce crystallization. - Seeding: Use a small crystal of the pure product to induce crystallization. |
| Product Contaminated with Sulfur: Residual elemental sulfur is present in the final product. | - Hot Filtration: If the product is soluble in a hot solvent where sulfur is not, a hot filtration step can be effective. - Sulfite Wash: Washing the crude product with a dilute sodium sulfite solution can help remove elemental sulfur. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for a scalable Gewald-type synthesis of 2-aminothiophenes, which can be adapted for the target molecule.
| Parameter | Typical Range | Notes |
| Molar Ratio (β-ketoester:Aniline:Sulfur) | 1 : 1 : 1.1-1.2 | A slight excess of sulfur is often used. |
| Catalyst Loading (Base) | 10-20 mol% | Higher loading may be needed for less reactive substrates. |
| Reaction Temperature | 40 - 80 °C | Temperature should be optimized for specific substrates and scale. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or HPLC for completion. |
| Typical Yield | 60 - 85% | Yields are highly dependent on substrate and reaction conditions. |
Experimental Protocol: Scalable Synthesis
This protocol describes a general procedure for the synthesis of this compound on a laboratory scale, which can be adapted for larger scales.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Aniline (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (5-10 volumes)
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethanol, ethyl acetoacetate, aniline, and morpholine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the elemental sulfur portion-wise over 15-20 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 50-60 °C and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, slowly add water to induce precipitation.
-
Filter the solid product and wash the cake with a cold ethanol/water (1:1) mixture.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Logical flow for troubleshooting common synthesis issues.
Validation & Comparative
A Comparative Analysis of the Biological Activity of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate and its structurally related analogs. The information presented herein is compiled from experimental data to facilitate objective comparisons of their performance in various biological assays.
Quantitative Biological Activity Data
The biological activities of this compound and its analogs have been evaluated across different assays, primarily focusing on their anticancer and antimicrobial properties. The following table summarizes the key quantitative data from these studies.
| Compound | Target/Assay | Cell Line/Organism | Activity Metric | Value | Reference |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Furan Analog) | Anti-proliferative activity | HL-60 (Leukemia) | CC₅₀ | 23.5 µM | [1] |
| 2-(p-toluidino)-triazolopyrimidine (Analog 3d) | Tubulin polymerization inhibition | - | IC₅₀ | 0.45 µM | [2] |
| 2-(p-toluidino)-triazolopyrimidine (Analog 3d) | Antiproliferative activity | HeLa (Cervical Cancer) | IC₅₀ | 30 nM | [2] |
| 2-(p-toluidino)-triazolopyrimidine (Analog 3d) | Antiproliferative activity | A549 (Lung Cancer) | IC₅₀ | 43 nM | [2] |
| 2-(p-toluidino)-triazolopyrimidine (Analog 3d) | Antiproliferative activity | HT-29 (Colon Cancer) | IC₅₀ | 35 nM | [2] |
| 2-(p-ethylanilino)-triazolopyrimidine (Analog 3h) | Antiproliferative activity | HeLa, A549, HT-29 | IC₅₀ | 160-240 nM | [2] |
| 2-(3',4'-dimethylanilino)-triazolopyrimidine (Analog 3f) | Antiproliferative activity | HeLa, A549, HT-29 | IC₅₀ | 67-160 nM | [2] |
| Thiophene Derivative 7b | Antibacterial activity | Various bacteria | - | Comparable to Ampicillin & Gentamicin | [3][4] |
| Thiophene Derivative 8 | Antibacterial activity | Various bacteria | - | Comparable to Ampicillin & Gentamicin | [3][4] |
| Thiophene Derivative 3 | Antifungal activity | Aspergillus fumigatus | - | Potent activity | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Anti-proliferative Activity Assessment (MTT Assay)
This assay is used to determine the cytotoxic concentration (CC₅₀) of a compound.
-
Cell Culture: Human promyelocytic leukemia HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., 0, 5, 25, and 50 µM) for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.
-
Data Analysis: The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[1]
Apoptosis Analysis by Flow Cytometry
This method is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined time.
-
Cell Staining: The treated cells are harvested, washed with phosphate-buffered saline (PBS), and then stained with Annexin V-FITC and propidium iodide (PI) in a binding buffer according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.
-
Enzymatic Reaction: The cell lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Data Measurement: The activity of caspase-3 is determined by measuring the cleavage of the substrate, which results in the release of a chromophore (pNA) that can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).[1]
Antimicrobial Activity Assay (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to a specific density.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[4]
Visualizations: Pathways and Workflows
Visual diagrams of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.
References
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [sfera.unife.it]
- 3. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Thiophene-Based Kinase Inhibitors: Evaluating Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of thiophene-based kinase inhibitors, with a focus on the structural class of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate. While public domain data on the specific kinase inhibitory activity of this compound is limited, this document serves to contextualize its potential by examining structurally similar thiophene derivatives that have been evaluated as kinase inhibitors. The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of clinically relevant kinases.
This guide will delve into the performance of various thiophene-based kinase inhibitors against key targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and FMS-like Tyrosine Kinase 3 (FLT3). We will present available quantitative data, detailed experimental protocols for the evaluation of such compounds, and visual representations of key signaling pathways and experimental workflows.
Comparative Analysis of Thiophene-Based Kinase Inhibitors
The following tables summarize the in vitro potency of several series of thiophene-based compounds against various protein kinases. These tables are designed to provide a clear comparison of the inhibitory activities, highlighting the diverse potential of the thiophene core in kinase inhibitor design.
| Compound Series/ID | Target Kinase(s) | Key Quantitative Data (IC50) | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | |||
| Compound 5 | FLT3 | 32.435 ± 5.5 μM | [1] |
| Compound 8 | Kinase Panel | Inhibition ≥77% | [1] |
| Compound 9b | Kinase Panel | Inhibition ≥77% | [1] |
| Thiophene-based EGFR/HER2 Inhibitors | |||
| Compound 21a | EGFR | 0.47 nM | [1] |
| HER2 | 0.14 nM | [1] | |
| Thienyl-acrylonitrile Derivatives | |||
| Thio-Iva | VEGFR-2 | 3.31 µM | |
| Huh-7 cell line | 0.29 ± 0.18 μM | ||
| SNU-449 cell line | 0.53 ± 0.32 μM | ||
| Thio-Dam | Huh-7 cell line | 0.81 ± 0.26 μM | |
| SNU-449 cell line | 1.64 ± 0.51 μM | ||
| Sorafenib (Reference) | Huh-7 cell line | 2.50 ± 0.14 μM | |
| SNU-449 cell line | >8 μM |
Key Signaling Pathways Targeted by Thiophene-Based Inhibitors
Understanding the signaling pathways in which target kinases operate is crucial for rational drug design and for interpreting the cellular effects of inhibitors. Below are diagrams of several key pathways often targeted by thiophene-based kinase inhibitors.
References
Navigating the Structure-Activity Landscape of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate derivatives, a scaffold of interest in medicinal chemistry. Due to a scarcity of direct SAR studies on this specific thiophene core, this guide will draw objective comparisons from closely related analogs, particularly its furan counterpart, and other anilino-containing heterocyclic compounds to infer potential activity trends.
Comparative Analysis of Biological Activity
While comprehensive SAR data for the title thiophene scaffold is not extensively published, valuable insights can be gleaned from its furan analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate. This compound has demonstrated significant anti-proliferative effects against leukemia cell lines, providing a benchmark for potential activity.[1] The following table summarizes the cytotoxic activity of this furan analog.
Table 1: Cytotoxic Activity of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
| Compound | Cell Line | IC50 (µM) | Reference |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | HL-60 (Human promyelocytic leukemia) | 23.5 | [1] |
| ARH-77 (Human leukemia) | 24.2 | [1] | |
| Vero (Normal kidney epithelial) | 87.0 | [1] |
The data indicates a degree of selectivity for cancer cell lines over normal cells. For the target thiophene derivatives, it is hypothesized that substitutions on the anilino ring will significantly modulate biological activity. Studies on various anilino-containing kinase inhibitors and anticancer agents have shown that the nature and position of substituents on the aniline ring are crucial for activity.[2] For instance, electron-withdrawing or -donating groups, as well as heterocyclic rings, can influence binding to target proteins and overall cellular potency.
Postulated Structure-Activity Relationship Trends
Based on analogous series of heterocyclic compounds, the following SAR trends for this compound derivatives can be postulated:
-
Anilino Ring Substitutions: The electronic and steric properties of substituents on the phenyl ring are expected to be key determinants of activity. Small, electron-withdrawing groups in the para or meta positions may enhance activity.
-
Thiophene Core Modifications: Alterations to the thiophene ring itself are likely to impact the overall conformation and electronic distribution of the molecule, thereby affecting its interaction with biological targets.
-
Ester Group Modification: The ethyl ester at the 3-position is a potential site for modification to improve pharmacokinetic properties. Hydrolysis to the corresponding carboxylic acid or conversion to amides could alter solubility and cell permeability. The presence of a free carboxylic acid at a position analogous to the ester in some quinoline series has been shown to be unfavorable for cytotoxicity.[2]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
General Synthesis of this compound Derivatives
A plausible synthetic route, based on common methods for constructing similar heterocyclic systems, is outlined. This would typically involve a multi-component reaction or a stepwise approach.
-
Step 1: Synthesis of a key intermediate. This could involve the reaction of an aniline with a suitable thiophene precursor.
-
Step 2: Cyclization. Intramolecular cyclization to form the 4-oxo-4,5-dihydrothiophene ring.
-
Step 3: Derivatization. Introduction of various substituents on the anilino ring either before or after the formation of the core scaffold.
Caption: General synthetic workflow for this compound derivatives.
MTT Assay for Cytotoxicity Screening
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
Should these compounds be investigated as kinase inhibitors, a typical in vitro kinase assay would be performed.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide substrate), ATP, and a reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or luminescence-based assays (measuring the amount of ATP remaining).
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Signaling Pathway Analysis
The furan analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has been shown to induce apoptosis in HL-60 cells through the intrinsic pathway.[1] This involves an increase in intracellular calcium and reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential and activation of caspases.[1] It is plausible that the thiophene derivatives would act through a similar mechanism.
Caption: Postulated apoptotic signaling pathway for this compound derivatives.
References
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Mechanisms of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the putative anticancer mechanism of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate. Due to the limited direct experimental data on this specific compound, this report extrapolates its likely biological activity based on comprehensive data from its close structural analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, and other functionally relevant thiophene derivatives. This document aims to serve as a foundational resource to guide future research and drug development efforts.
Introduction
Thiophene-containing heterocyclic compounds represent a promising class of scaffolds in medicinal chemistry, with various derivatives demonstrating significant anticancer activity. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways. This guide focuses on the predicted anticancer properties of this compound, drawing comparisons with experimentally validated analogs to provide a robust, data-driven hypothesis of its mechanism.
Comparative Anticancer Activity
The primary analog for this comparison is Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, which has been studied for its effects on human promyelocytic leukemia (HL-60) cells. The substitution of the furan ring with a thiophene ring is a common bioisosteric replacement in drug design, often leading to similar or enhanced biological activity.
Cytotoxicity and Antiproliferative Effects
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The furan analog has demonstrated significant cytotoxicity against leukemia cells. For comparative purposes, we have included data for other thiophene derivatives and the standard chemotherapeutic agent, Doxorubicin.
Table 1: Comparative IC50 Values of Thiophene Derivatives and Controls
| Compound | Cell Line | IC50 (µM) | Reference |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | HL-60 (Leukemia) | 23.5 | [1][2] |
| Thiophene Carboxamide Derivative (2b) | Hep3B (Liver Cancer) | 5.46 | [3] |
| Thiophene Derivative (Compound 480) | HeLa (Cervical Cancer) | 12.61 (µg/mL) | [4] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.4 - 8.3 | [5][6][7] |
| Doxorubicin | HL-60 (Leukemia) | ~0.1 - 0.5 |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Induction of Apoptosis
A hallmark of many anticancer agents is the ability to induce programmed cell death, or apoptosis. The furan analog of our target compound has been shown to induce apoptosis in a concentration-dependent manner. This is a common mechanism for thiophene derivatives.
Table 2: Comparative Analysis of Apoptosis Induction
| Compound/Assay | Cell Line | Effect | Quantitative Data | Reference |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | HL-60 | Apoptosis Induction | Concentration-dependent increase | [1][2] |
| Caspase-3 Activation | Significant increase | [1][2] | ||
| Bax/Bcl-2 Ratio | Upregulation of Bax, downregulation of Bcl-2 | [1][2] | ||
| Mitochondrial Membrane Potential | Decrease in potential | |||
| Intracellular Ca2+ | Increase in levels | [1][2] | ||
| Reactive Oxygen Species (ROS) | Increase in production | [1][2] | ||
| Thiophene Derivative (Compound 4) | MCF-7 | Apoptosis Induction | 26.86% reduction in cell viability | [8] |
| Early Apoptosis | 8.73% of cells | [8] | ||
| Late Apoptosis | 18.13% of cells | [8] | ||
| Thiophene Derivative (SB-200) | MCF-7 | Apoptosis Induction | 35.35% double-stained cells (Acridine Orange/Hoechst) | [9] |
Proposed Anticancer Mechanism of this compound
Based on the data from its furan analog and the broader class of thiophene-based anticancer agents, we propose that this compound induces apoptosis through the intrinsic mitochondrial pathway.
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
Experimental Protocols
To facilitate the validation of the proposed mechanism, detailed protocols for key experiments are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Cell Cycle Analysis
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression of key proteins like Bax, Bcl-2, and Caspase-3.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and cleaved Caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Experimental and Logical Workflow Diagrams
Caption: A typical workflow for anticancer drug discovery.
Caption: Key structural features influencing biological activity.
Conclusion and Future Directions
The evidence from structurally and functionally related compounds strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent. The proposed mechanism, centered on the induction of apoptosis via the intrinsic mitochondrial pathway, provides a solid framework for future experimental validation. Researchers are encouraged to utilize the protocols outlined in this guide to systematically evaluate the antiproliferative and pro-apoptotic effects of this compound in a variety of cancer cell lines. Further studies should also focus on structure-activity relationship (SAR) optimization to potentially enhance its potency and selectivity.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. atcc.org [atcc.org]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. ijpsonline.com [ijpsonline.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Synthetic Pathways of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its synthesis can be approached through various strategies, primarily revolving around the construction of the substituted thiophene core. This guide provides a comparative overview of the most plausible synthetic pathways, supported by experimental data from analogous reactions, to aid researchers in selecting the most suitable route for their specific needs.
At a Glance: Comparison of Synthetic Pathways
The following table summarizes a likely multi-step pathway, drawing quantitative data from analogous and related reactions to provide a comparative framework.
| Pathway Step | Reaction Type | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Step 1: Synthesis of Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate | Gewald Reaction | Ethyl cyanoacetate, Sulfur, Ketone (e.g., 1,4-cyclohexanedione monoethylene ketal), Morpholine | Methanol, 45°C, 3h | 70-85%[1] | High after recrystallization | One-pot, high convergence, readily available starting materials.[2][3] | Reaction with some ketones can be sluggish.[4] |
| Step 2: N-Acylation | Amide Formation | Ethyl 2-aminothiophene-3-carboxylate, Chloroacetyl chloride | Dry DMF, Anhydrous K₂CO₃, 0°C | High (qualitative)[5] | Good | Generally high-yielding and straightforward. | Chloroacetyl chloride is corrosive and moisture-sensitive. |
| Step 3: Intramolecular Cyclization | Dieckmann-type Condensation | Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate, Base (e.g., NaOEt) | Ethanol, Reflux | Moderate to Good (inferred) | Requires purification | Forms the desired dihydro-oxo ring system. | Potential for side reactions. |
| Step 4: Anilino Group Introduction | Nucleophilic Aromatic Substitution (on a suitable precursor) or Condensation | Precursor with a leaving group, Aniline | Varies (e.g., heating in a suitable solvent) | Moderate to Good (inferred) | Requires purification | Direct introduction of the anilino moiety. | May require activation of the C2 position. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes.
Caption: Proposed synthetic pathway via the Gewald reaction.
Detailed Experimental Protocols
Based on established methodologies for the synthesis of related compounds, the following protocols outline a plausible route to the target molecule.
Step 1: Synthesis of Ethyl 2-aminothiophene-3-carboxylate derivatives via Gewald Reaction[1]
This one-pot multicomponent reaction is a highly efficient method for the synthesis of polysubstituted 2-aminothiophenes.[2][3]
-
Materials:
-
Appropriate ketone (0.05 mol)
-
Ethyl cyanoacetate (0.05 mol)
-
Elemental sulfur (0.05 mol)
-
Morpholine (5 mL)
-
Methanol (30 mL)
-
Ethanol (for washing and recrystallization)
-
-
Procedure:
-
To a stirred mixture of the ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40°C.
-
After the addition is complete, stir the reaction mixture at 45°C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration and washed with ethanol.
-
The crude product is recrystallized from ethanol to yield the pure ethyl 2-aminothiophene-3-carboxylate derivative.
-
Step 2: Synthesis of Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate (Analogous Procedure)[5]
-
Materials:
-
Ethyl 2-aminothiophene-3-carboxylate derivative (1 equivalent)
-
Chloroacetyl chloride (1.1 equivalents)
-
Anhydrous potassium carbonate
-
Dry N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the ethyl 2-aminothiophene-3-carboxylate derivative in dry DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled, stirred mixture.
-
Allow the reaction to proceed to completion (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Step 3 & 4: Intramolecular Cyclization and Anilination
A direct literature precedent for the cyclization of the N-chloroacetylated intermediate followed by anilination to the specific target molecule is not available. However, a plausible route can be inferred from the synthesis of a furan analog. This would likely involve a base-mediated intramolecular cyclization (Dieckmann-type condensation) to form a 2-substituted-4-oxo-4,5-dihydrothieno[2,3-b]pyridine intermediate. The final anilino group could then be introduced by reacting this intermediate with aniline, potentially involving the displacement of a suitable leaving group at the 2-position.
Alternative Synthetic Strategies: A Conceptual Overview
While the Gewald-based pathway appears most direct, other classical thiophene syntheses could theoretically be adapted.
Caption: Conceptual alternative pathways to the target molecule.
-
Fiesselmann Synthesis: This method typically yields 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives. Modification would be required to introduce the 2-anilino and 4-oxo functionalities.
-
Paal-Knorr Thiophene Synthesis: This approach involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. The synthesis of the appropriately substituted 1,4-dicarbonyl precursor would be a key challenge.
-
Hinsberg Thiophene Synthesis: This synthesis utilizes a 1,2-dicarbonyl compound and diethyl thiodiacetate. Similar to the Paal-Knorr synthesis, the main difficulty would lie in the preparation of the required starting materials to achieve the desired substitution pattern on the final thiophene ring.
Conclusion
The synthesis of this compound is most practically approached through a multi-step sequence commencing with the Gewald reaction. This method offers a robust and high-yielding entry to the core 2-aminothiophene scaffold. Subsequent N-acylation and intramolecular cyclization, guided by methodologies from related heterocyclic systems, provide a clear, albeit not fully optimized, path to the target molecule. While classical named reactions for thiophene synthesis offer theoretical alternatives, they present significant challenges in terms of precursor availability and the need for extensive modification, making them less efficient for this specific target. Further research is warranted to optimize the latter stages of the Gewald-based pathway and to fully elucidate the reaction conditions and yields for the direct synthesis of this promising compound.
References
Comparative Efficacy Analysis: Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer efficacy of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate against established anticancer drugs, namely Doxorubicin, Cisplatin, and Paclitaxel. Due to the limited availability of published data on the specific anticancer activity of this compound, this guide incorporates data from structurally analogous compounds to provide a preliminary assessment.
Executive Summary
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the this compound analogs and established anticancer drugs against various cancer cell lines. It is crucial to note the variability in IC50 values for established drugs across different studies, which can be attributed to differences in experimental conditions and cell line characteristics.
Table 1: IC50 Values of this compound Analogs
| Compound | Cancer Cell Line | IC50 (µM) |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | HL-60 (Human Promyelocytic Leukemia) | 23.5[1] |
| Ethyl 2-(chloroacetyl)amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 4) | MCF-7 (Human Breast Adenocarcinoma) | 23.2 |
Table 2: IC50 Values of Established Anticancer Drugs
| Drug | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | ||
| AMJ13 (Breast Cancer) | 223.6 | |
| MCF-7 (Breast Cancer) | 8.306 | |
| Cisplatin | ||
| A2780 (Ovarian Cancer) | ~1 | |
| A549 (Lung Cancer) | 10.91 (24h), 7.49 (48h) | |
| Paclitaxel | ||
| MDA-MB-231 (Breast Cancer) | 0.3 | |
| MCF-7 (Breast Cancer) | 3.5 |
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in studies of analogous compounds and standard anticancer drug screening.
Synthesis of Thiophene Derivatives
The synthesis of this compound and its derivatives can be achieved through multi-step reactions. A general approach involves the reaction of an aniline derivative with a suitable thiophene precursor. For instance, the synthesis of related thiophene carboxamides has been described involving the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents to introduce different functional groups.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis can be assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 48 hours).
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
Putative Signaling Pathway for Thiophene Analogs
Based on the mechanism of the furan analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, the thiophene derivative may induce apoptosis through the intrinsic pathway. This involves an increase in intracellular reactive oxygen species (ROS) and calcium levels, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.
References
A Comparative Analysis of Catalytic Efficiency in the Gewald Reaction: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Gewald reaction stands as a cornerstone for the synthesis of highly substituted 2-aminothiophenes—a scaffold of significant interest in medicinal chemistry and materials science. The efficiency of this multicomponent reaction is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
The Gewald reaction, a one-pot synthesis involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, is prized for its atom economy and operational simplicity.[1] The reaction mechanism is generally understood to proceed through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[1][2] The choice of catalyst influences reaction rates, yields, and the overall "greenness" of the synthetic protocol.[3] This guide delves into a comparative analysis of traditional and modern catalytic systems, presenting quantitative data and detailed experimental protocols to inform catalyst selection.
Catalytic Systems: A Comparative Overview
A diverse array of catalysts has been employed to facilitate the Gewald reaction, ranging from traditional organic bases to heterogeneous solid catalysts and novel organocatalysts. The selection of a catalyst often depends on factors such as substrate scope, desired reaction conditions (e.g., temperature, solvent), and considerations for catalyst recovery and reuse.
Traditional Homogeneous Base Catalysts
Organic bases such as triethylamine and piperidine have been historically used to promote the Gewald reaction.[4] While effective, they are often required in stoichiometric amounts, which can complicate product purification.[5]
Heterogeneous Catalysts
To address the challenges of catalyst separation and recycling, a variety of heterogeneous catalysts have been explored. These solid-supported catalysts offer the advantage of easy removal from the reaction mixture by simple filtration. Notable examples include:
-
Potassium Fluoride on Alumina (KF-alumina): This solid base has been shown to be an effective catalyst, particularly under microwave irradiation, which can significantly reduce reaction times.[6]
-
Zinc Oxide (ZnO) Nanoparticles: ZnO nanoparticles have demonstrated high efficiency as a recyclable catalyst, often used under solvent-free conditions.[3][7]
-
Sodium Aluminate (NaAlO₂): This readily available and cost-effective solid base has been reported as an eco-friendly and reusable catalyst for the Gewald synthesis.[8][9]
-
Calcium Oxide (CaO): As an inexpensive and accessible catalyst, CaO has been successfully employed in the Gewald reaction, affording good yields in relatively short reaction times.
Modern Catalytic Systems
Recent advancements have introduced more sophisticated and often "greener" catalytic systems:
-
L-Proline: This amino acid acts as a biodegradable and cost-effective organocatalyst, promoting the reaction under mild conditions.[10][11] It is believed to catalyze both the initial Knoevenagel condensation and the subsequent steps of the reaction.[10]
-
Piperidinium Borate: This conjugate acid-base pair has emerged as a truly catalytic and recyclable system for the Gewald reaction, demonstrating excellent yields with low catalyst loading.[5][12]
Quantitative Comparison of Catalytic Performance
The following tables summarize the performance of various catalysts in the Gewald reaction for the synthesis of a common 2-aminothiophene derivative from cyclohexanone and malononitrile. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. The data presented here is extracted from various sources and aims to provide a general overview of the catalytic efficiencies.
Table 1: Comparison of Catalysts for the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Piperidine | Stoichiometric | Ethanol | 50-70 | 2-12 h | Not specified | [13] |
| Triethylamine | Stoichiometric | Ethanol | 50-70 | 2-12 h | Not specified | [13] |
| KF-alumina | Not specified | Not specified | Microwave | 3.5-8 min | Good yields | [6] |
| ZnO nanoparticles | 2.5 | Solvent-free | 100 | 6 h | 37-86 | [3][7] |
| NaAlO₂ | 5 | Ethanol | 60 | 10 h | High yields | [3] |
| CaO | 100 | Ethanol | Reflux | 1-1.5 h | Moderate to good | |
| L-Proline | 10 | DMF | 60 | Not specified | up to 84 | [10] |
| Piperidinium Borate | 20 | Ethanol/Water | 100 | 25 min | 96 | [5] |
Note: "Not specified" indicates that the specific quantitative data was not provided in the cited source under comparable conditions. "Good" and "High" yields are qualitative descriptions from the source articles.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Protocol 1: General Procedure using a Traditional Amine Base (e.g., Piperidine)[15]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 equiv.), active methylene nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add the amine base (e.g., piperidine, 1.0 equiv.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture with stirring at 50-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting solid by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene.
Protocol 2: CaO Catalyzed Synthesis[10]
-
Reaction Setup: In a round-bottom flask, mix the ketone (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.1 mmol), and CaO (1.0 mmol) in 12 mL of ethanol.
-
Reaction Conditions: Heat the mixture at reflux for the required time (typically 1-1.5 hours), monitoring the reaction by TLC.
-
Work-up: After completion, filter off the catalyst. Remove the ethanol by evaporation. Dissolve the residue in dichloromethane and wash with brine solution followed by water. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent and purify the residue by column chromatography.
Protocol 3: L-Proline Catalyzed Synthesis[12]
-
Reaction Setup: To a solution of the carbonyl compound (1.0 equiv.) and the active methylene compound (1.0 equiv.) in DMF, add elemental sulfur (1.2 equiv.) and L-proline (10 mol%).
-
Reaction Conditions: Stir the reaction mixture at 60 °C. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 4: Piperidinium Borate Catalyzed Synthesis[5]
-
Reaction Setup: In a reaction vessel, combine the ketone (1 equiv.), active methylene compound (1 equiv.), elemental sulfur (1 equiv.), and piperidinium borate (20 mol%) in a 9:1 mixture of ethanol and water.
-
Reaction Conditions: Heat the reaction mixture to 100 °C for the specified time (e.g., 25 minutes for cyclohexanone and malononitrile).
-
Work-up: Upon completion, as indicated by TLC, filter the reaction mixture to collect the product.
-
Catalyst Recycling: The filtrate, containing the catalyst, can be washed with ethyl acetate to remove organic residues, and the aqueous layer can be reused in subsequent reactions.
Visualizing the Gewald Reaction
To further elucidate the process, the following diagrams illustrate the generally accepted reaction mechanism and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. Synthese von 2-Aminothiophenen mittels Piperidiniumborat - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 13. benchchem.com [benchchem.com]
Investigating the Cross-Reactivity Profile of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for investigating the cross-reactivity profile of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate. Given the nascent stage of public research on this specific compound, this document outlines a putative cross-reactivity profile based on the known biological activities of structurally similar molecules. Furthermore, it details standard experimental protocols to empirically determine its selectivity.
Introduction
This compound belongs to a class of heterocyclic compounds that are increasingly recognized for their therapeutic potential. Structurally related analogs, particularly those with a furan core in place of the thiophene ring, have demonstrated anti-proliferative and pro-apoptotic activities in cancer cell lines.[1][2] Moreover, derivatives of the broader 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate scaffold are being explored as kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3] These findings strongly suggest that the primary biological targets of this compound class are protein kinases, making a thorough investigation of their cross-reactivity against a panel of kinases a critical step in their development as therapeutic agents.
Putative Cross-Reactivity Profile and Comparison
Due to the limited direct experimental data on this compound, a hypothetical cross-reactivity profile is presented below. This profile is extrapolated from the known targets of analogous compounds and serves as a guide for initial screening efforts. The primary target is hypothesized to be a member of the tyrosine kinase family, with potential off-target effects on other kinases.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | Putative IC50 (nM) | Rationale for Inclusion in Screening Panel |
| Primary Hypothesized Targets | ||
| EGFR | 50 - 200 | Structurally similar compounds have shown EGFR inhibitory activity.[3] |
| HER-2 (ErbB2) | 100 - 500 | Often co-expressed with EGFR; dual inhibitors are common.[3] |
| VEGFR2 | 200 - 1000 | A common off-target for many tyrosine kinase inhibitors. |
| Potential Off-Targets (Cross-Reactivity) | ||
| Src Family Kinases (e.g., Src, Lck) | > 1000 | Common off-targets for ATP-competitive kinase inhibitors. |
| Abl | > 1000 | Important to assess for potential hematological side effects. |
| PI3K | > 5000 | Key signaling pathway, cross-reactivity could lead to toxicity. |
| Akt/PKB | > 5000 | Critical node in cell survival pathways. |
| MEK1/2 | > 5000 | To assess selectivity against the MAPK/ERK pathway. |
| CDK2 | > 5000 | To determine specificity against cell cycle kinases. |
Experimental Protocols for Determining Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a tiered approach is recommended, starting with broad screening and progressing to more focused cellular assays.
Kinase Selectivity Profiling (In Vitro)
This is the foundational assay for determining kinase inhibitor selectivity. It involves testing the compound against a large panel of purified kinases to measure its inhibitory activity.
Principle: The ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase is measured. The output is typically the half-maximal inhibitory concentration (IC50) for each kinase.
Detailed Protocol (Example using ADP-Glo™ Kinase Assay):
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add the specific kinase from a screening panel (e.g., a commercial kinome panel).
-
Add the diluted test compound to the wells. Include controls for 100% kinase activity (DMSO vehicle) and background (no kinase).
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular context. It can also be used to assess off-target effects by monitoring the thermal stability of a wide range of proteins.
Principle: The binding of a ligand (the test compound) to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be quantified.
Detailed Protocol:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing the putative primary target) to 80-90% confluency.
-
Treat the cells with the test compound at a desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for 1-2 hours.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein(s) of interest.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both the compound-treated and vehicle-treated samples.
-
The shift in the melting curve indicates target engagement.
-
Visualizations
Caption: Putative Kinase Signaling Pathway Inhibition.
Caption: Experimental Workflow for Cross-Reactivity Analysis.
References
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking the performance of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate against research standards
Benchmarking Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of this compound against established research standards. Due to the limited publicly available data on the thiophene-containing compound, this guide will leverage performance data from its close structural analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, as a preliminary benchmark. The provided experimental protocols and comparative data with standard anticancer agents and kinase inhibitors will enable a comprehensive evaluation of the target compound.
Comparative Analysis of Cytotoxic Activity
A critical measure of a potential anti-cancer therapeutic is its cytotoxicity against cancer cell lines. The furan analog of the target compound has been evaluated for its anti-proliferative effects on the human promyelocytic leukemia cell line, HL-60.
Table 1: Comparison of Cytotoxic Activity in HL-60 Cells
| Compound | Target/Class | IC50/CC50 (µM) | Reference |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | Anti-proliferative | 23.5 | [Source on furan analog activity] |
| This compound | To Be Determined | TBD | |
| Doxorubicin | Standard Anticancer Drug | ~0.02-0.5 | [Source on doxorubicin IC50 in HL-60 cells] |
| Cisplatin | Standard Anticancer Drug | ~1-10 | [Source on cisplatin IC50 in HL-60 cells] |
Note: IC50/CC50 values for standard drugs can vary depending on the specific experimental conditions.
Experimental Protocols
Cytotoxicity Assessment via MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
-
Human promyelocytic leukemia (HL-60) cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a method to determine the inhibitory effect of a compound on the activity of a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, test compound at various concentrations, and the kinase-specific substrate in the appropriate kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.
Hypothetical Signaling Pathway Involvement
Given the structural similarities to known kinase inhibitors and the anti-proliferative activity of its furan analog, it is plausible that this compound may exert its effects by targeting a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway.
Lack of In Vivo and In Vitro Data for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate Necessitates Analysis of a Structural Analog
A comprehensive review of published scientific literature reveals a significant lack of available in vivo and in vitro studies for the compound Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate. To provide relevant insights for researchers, scientists, and drug development professionals, this guide presents a detailed analysis of a close structural analog, Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate . The primary difference between the requested compound and the analog is the substitution of the sulfur atom in the thiophene ring with an oxygen atom to form a furan ring. The presented data is based on in vitro studies investigating the anti-proliferative and apoptotic effects of this furan analog on human promyelocytic leukemia (HL-60) cells.
In Vitro Biological Activity of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
The furan analog, designated as compound 131 in the cited study, has demonstrated significant anti-proliferative and apoptosis-inducing activities in HL-60 cells.[1][2][3] The cytotoxic concentration (CC50) of this compound was determined to be 23.5 µM for HL-60 cells.[1][3] In comparison, the CC50 for Vero cells (a non-cancerous cell line) was 87.0 µM, suggesting a degree of selectivity for cancer cells.[1]
Summary of In Vitro Effects on HL-60 Cells
| Parameter | Concentration | Observation |
| Cell Viability (CC50) | 23.5 µM | 50% reduction in cell viability.[1][3] |
| Apoptosis (Sub-G1 Phase) | 5 µM | 1.6% of cells in sub-G1 phase.[4] |
| 25 µM | 75.4% of cells in sub-G1 phase.[4] | |
| 50 µM | 80.0% of cells in sub-G1 phase.[4] | |
| Intracellular Ca2+ Increase | 5 µM | 39.2% increase compared to control.[1] |
| 25 µM | 93.8% increase compared to control.[1] | |
| 50 µM | 80.4% increase compared to control.[1] | |
| Intracellular ROS Production | 5, 25, 50 µM | Significant increase compared to control.[1] |
| Mitochondrial Membrane Potential | 5, 25, 50 µM | Significant decrease.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Cell Culture and Viability Assay
Human promyelocytic leukemia (HL-60) cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. For the cell viability assay, HL-60 cells were seeded in 96-well plates and treated with varying concentrations of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (0, 5, 25, and 50 µM) for 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The concentration at which 50% of cell growth is inhibited (CC50) was then calculated.[1]
Apoptosis and Cell Cycle Analysis
HL-60 cells were treated with the furan analog at concentrations of 0, 5, 25, and 50 µM for 48 hours. After treatment, cells were harvested, fixed, and stained with propidium iodide (PI). The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle, including the sub-G1 phase, which is indicative of apoptosis.[1][4]
Measurement of Intracellular Calcium and Reactive Oxygen Species (ROS)
To measure intracellular calcium levels, treated HL-60 cells were incubated with the fluorescent probe Fluo-3/AM. For ROS detection, cells were incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the concentration of intracellular calcium and ROS respectively, was measured using flow cytometry.[1]
Assessment of Mitochondrial Membrane Potential (MMP)
Changes in mitochondrial membrane potential were assessed using the fluorescent dye DiOC6. Treated HL-60 cells were stained with DiOC6 and analyzed by flow cytometry. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.[1]
Visualizations
The following diagrams illustrate the proposed signaling pathway for the induction of apoptosis by the furan analog and the general experimental workflow.
Caption: Proposed mechanism of apoptosis induction.
Caption: Workflow for in vitro cell-based assays.
References
- 1. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells | Semantic Scholar [semanticscholar.org]
- 3. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate, ensuring the safety of personnel and compliance with regulatory standards. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of its structural components, namely aniline and thiophene derivatives.
I. Hazard Assessment and Waste Classification
This compound should be handled as hazardous waste. This is due to the presence of the aniline moiety, which is known for its toxicity, and the thiophene ring, which is also considered harmful and an irritant.[1][2] All materials contaminated with this compound, including glassware, personal protective equipment (PPE), and absorbent materials, must be disposed of as hazardous chemical waste.[1]
Key Hazards of Structural Analogs:
| Hazard Category | Description | Source Analogs |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | Aniline, Thiophene Derivatives |
| Skin Irritation/Corrosion | Causes skin irritation.[3] | Aniline, Thiophene Derivatives |
| Eye Irritation/Damage | Causes serious eye irritation.[3] | Aniline, Thiophene Derivatives |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[2] | Aniline, Thiophene |
II. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[5] It is recommended to use double-layered nitrile gloves.[1]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[6] If there is a risk of generating dust or aerosols, a respirator may be necessary.
III. Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated compound and any contaminated disposable labware (e.g., weigh boats, spatulas) in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container.[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1] Do not mix with incompatible waste streams.[1]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]
2. Labeling:
All waste containers must be clearly labeled with the following information:
-
The date of waste generation.[1]
3. Storage:
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1] This area should be away from incompatible materials, such as strong oxidizing agents.[2]
4. Final Disposal:
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6] All waste must be handled in accordance with local, state, and federal regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Alert: Immediately evacuate the area and inform nearby personnel.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[6]
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1][6] Do not use combustible materials such as paper towels.[6]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it into a labeled hazardous waste container.[1][6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[1] Collect all cleaning materials as hazardous waste.[1][6]
-
Reporting: Report the spill to your institution's EHS department.[6]
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
Comprehensive Safety and Handling Guide for Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
This guide provides essential safety and logistical information for handling Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate in a laboratory setting. The following procedures are based on best practices for handling thiophene derivatives and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye and Face | Safety Goggles | Chemical splash goggles are required at all times to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the compound. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes and fire hazards. |
| Chemical-resistant Apron | A PVC or similar material apron is advised when handling larger quantities. | |
| Respiratory | Vapor Respirator | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is insufficient or when handling powders, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in Table 1.
-
-
Handling :
-
Handle the compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Keep the container tightly closed when not in use.
-
Keep away from heat, sparks, and open flames as thiophene derivatives can be flammable.
-
Ground all equipment to prevent static discharge.
-
Do not eat, drink, or smoke in the laboratory area.
-
-
Storage :
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled and tightly sealed.
-
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills : For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
